2-Phenylquinolin-4-ol
描述
Structure
3D Structure
属性
IUPAC Name |
2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABMVVOXLQCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163869 | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14802-18-7, 1144-20-3 | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1144-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenylquinolin-4-ol: Chemical Structure, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylquinolin-4-ol, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry. Exhibiting keto-enol tautomerism, it primarily exists as 2-phenyl-1H-quinolin-4-one. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. While direct biological studies on this compound are limited, this document explores its potential therapeutic applications based on the activities of its derivatives, which have demonstrated a broad range of pharmacological effects, including anticancer, antibacterial, and immunosuppressive properties. Detailed experimental protocols for its synthesis and potential biological evaluation are presented to facilitate further research and drug discovery efforts.
Chemical Structure and Identification
This compound is a fascinating molecule that exists in equilibrium with its keto tautomer, 2-phenyl-1H-quinolin-4-one. The quinolin-4-ol form possesses a hydroxyl group at the C4 position, while the quinolin-4-one form has a carbonyl group at the same position. Spectroscopic evidence suggests that the keto form is the predominant tautomer in the solid state and in solution.
Chemical Structure:
-
Enol Form (this compound):
-
A quinoline ring with a phenyl group substituted at the C2 position and a hydroxyl group at the C4 position.
-
-
Keto Form (2-Phenyl-1H-quinolin-4-one):
-
A quinolin-4-one ring system with a phenyl group at the C2 position.
-
Table 1: Chemical Identification of this compound
| Identifier | Value | Citation |
| IUPAC Name | 2-phenyl-1H-quinolin-4-one | |
| Synonyms | This compound, 2-phenyl-4-quinolinol, 4-hydroxy-2-phenylquinoline | [1] |
| CAS Number | 1144-20-3 | [1][2][3] |
| Molecular Formula | C15H11NO | [1][2][3] |
| Molecular Weight | 221.25 g/mol | [3] |
| SMILES | OC1=CC(C2=CC=CC=C2)=NC3=CC=CC=C13 | [2] |
| InChI | InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
Table 2: Physicochemical Properties of 2-Phenyl-1H-quinolin-4-one
| Property | Value | Citation |
| Melting Point | 242-244 °C | |
| Boiling Point | 375.43 °C (Predicted) | |
| Solubility | Limited quantitative data is available. Generally insoluble in water, with increased solubility at higher pH. Soluble in some organic solvents. The solubility of the related 2-phenylquinoline-4-carboxylic acid is higher in polar solvents and basic conditions. | [4] |
| pKa | Not experimentally determined. |
Table 3: Spectroscopic Data for 2-Phenyl-1H-quinolin-4-one
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.72 (s, 1H), 8.10 (dd, J=8.1, 1.1 Hz, 1H), 7.83 (dd, J=6.6, 2.9 Hz, 2H), 7.77 (d, J=8.3 Hz, 1H), 7.70-7.64 (m, 1H), 7.63-7.55 (m, 3H), 7.34 (t, J=7.2 Hz, 1H), 6.34 (s, 1H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32. |
| Mass Spectrometry (EI) | m/z (%): 221 (M+), 193, 165, 140, 115, 89, 77, 63. |
| Infrared (IR) | Characteristic peaks for C=O stretching (around 1650 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and aromatic C-H and C=C stretching. |
Synthesis of this compound
Several synthetic routes are available for the preparation of 4-hydroxyquinolines. The Conrad-Limpach synthesis and the Camps cyclization are two of the most common and effective methods.[5][6][7][8][9][10][11][12]
Conrad-Limpach Synthesis
This method involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, which is then cyclized at high temperature.[5][6][10][11][12]
Conrad-Limpach Synthesis Workflow
Experimental Protocol (Adapted from the synthesis of 4-hydroxyquinolines): [12]
-
Step 1: Enamine Formation.
-
In a round-bottom flask, combine aniline (1.0 eq) and ethyl benzoylacetate (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux in a suitable solvent (e.g., toluene with a Dean-Stark trap to remove water) for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
-
Step 2: Thermal Cyclization.
-
In a separate flask, heat a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) to approximately 250 °C.
-
Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Camps Cyclization
The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[7][9]
Camps Cyclization Workflow
Experimental Protocol (Adapted from the synthesis of 2-aryl-4-quinolones): [7]
-
Preparation of o-Benzamidoacetophenone:
-
React 2-aminoacetophenone with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane) at room temperature.
-
Work up the reaction to isolate the o-benzamidoacetophenone precursor.
-
-
Camps Cyclization:
-
Dissolve the o-benzamidoacetophenone in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
-
Biological Activities and Potential Therapeutic Applications
While direct experimental data on the biological activities of this compound is scarce, the extensive research on its derivatives provides strong indications of its potential as a pharmacologically active agent. The 2-phenylquinoline scaffold is a well-established pharmacophore found in numerous compounds with diverse therapeutic properties.
Anticancer Potential
Many derivatives of 2-phenylquinoline have demonstrated significant cytotoxic activity against various cancer cell lines.[13] The proposed mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[14][15]
HDAC Inhibition Pathway
Antimicrobial Activity
The quinoline ring is a core structural component of several well-known antimicrobial agents. Derivatives of 2-phenylquinoline have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing promising results.[16] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and repair.
Immunomodulatory Effects
Substituted 2-phenylquinolin-4-amines have been identified as potent antagonists of immunostimulatory CpG-oligodeoxynucleotides, suggesting a potential role for this scaffold in the development of immunosuppressive agents for the treatment of autoimmune diseases and other inflammatory conditions.[17]
Experimental Protocols for Biological Evaluation
To facilitate further investigation into the biological activities of this compound, the following are standard experimental protocols for assessing cytotoxicity and enzyme inhibition.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Workflow
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Enzyme Inhibition Assay (Generic Protocol)
This protocol can be adapted to assess the inhibitory activity of this compound against a specific enzyme of interest (e.g., a kinase, a deacetylase, or a bacterial enzyme).
Methodology:
-
Reaction Mixture Preparation: In a suitable assay buffer, prepare a reaction mixture containing the target enzyme, its substrate, and any necessary cofactors.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control and a positive control (a known inhibitor of the enzyme).
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate or a cofactor) and incubate at the optimal temperature for the enzyme for a defined period.
-
Reaction Termination and Detection: Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
This compound is a synthetically accessible molecule with a chemical scaffold that is prevalent in a multitude of biologically active compounds. While direct studies on its pharmacological profile are limited, the extensive research on its derivatives strongly suggests its potential as a valuable lead compound for drug discovery, particularly in the areas of oncology, infectious diseases, and immunology. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound, encouraging further research to elucidate its specific mechanisms of action and therapeutic potential. Future studies should focus on a comprehensive screening of its biological activities, determination of its structure-activity relationships, and optimization of its structure to enhance potency and selectivity for specific biological targets.
References
- 1. This compound | CAS 1144-20-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. appchemical.com [appchemical.com]
- 3. CAS 1144-20-3 | this compound - Synblock [synblock.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 15. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Discovery of 2-Phenylquinolin-4-ol: A Technical Guide for Researchers
An In-depth Exploration of Synthetic Methodologies and Biological Significance
This technical guide provides a comprehensive overview of the synthesis, discovery, and characteristics of 2-Phenylquinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of relevant chemical and biological pathways.
Introduction
This compound, and its tautomeric form 2-phenyl-1H-quinolin-4-one, belongs to the quinoline class of heterocyclic compounds. The quinoline ring system is a prominent structural motif found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. Derivatives of 2-phenylquinoline have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The presence of the phenyl group at the 2-position and the hydroxyl (or keto) group at the 4-position provides a versatile platform for further functionalization, making it a valuable starting material for the development of novel therapeutic agents.
The discovery of synthetic routes to quinoline derivatives dates back to the late 19th century, with seminal contributions from chemists such as Conrad, Limpach, and Camps. These classical methods, which are still in use today, have enabled the exploration of the vast chemical space of quinoline-based compounds and their subsequent investigation in various biological systems.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods. This section details the experimental protocols for three common and effective approaches: the Conrad-Limpach Synthesis, the Camps Cyclization, and the Pfitzinger Reaction.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis, first reported in 1887, is a two-step process involving the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[3][4]
Experimental Protocol:
Step 1: Synthesis of Ethyl 3-anilino-3-phenylacrylate
-
In a round-bottom flask, combine aniline (1.0 equivalent) and ethyl benzoylacetate (1.0 equivalent).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
If a solvent is used (e.g., toluene), equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture at a moderate temperature (typically 100-140°C) with stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure. The resulting crude enamine intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude ethyl 3-anilino-3-phenylacrylate from the previous step.
-
Add a high-boiling point inert solvent, such as Dowtherm A or mineral oil (approximately 10-20 mL per gram of intermediate).
-
Heat the mixture with vigorous stirring to approximately 250°C.
-
Maintain this temperature for 1-2 hours, monitoring the completion of the reaction by TLC.
-
Allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Dilute the cooled reaction mixture with a suitable solvent like xylene or petroleum ether to facilitate further precipitation.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
dot
Camps Cyclization
The Camps cyclization, discovered by Rudolf Camps in 1899, involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to form a hydroxyquinoline.[5]
Experimental Protocol:
-
Synthesize the precursor, N-(2-acetylphenyl)benzamide, by reacting 2-aminoacetophenone with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine).
-
In a round-bottom flask, dissolve the N-(2-acetylphenyl)benzamide in a suitable solvent, such as ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude this compound can be purified by recrystallization.
dot
Pfitzinger Reaction
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from isatin and a carbonyl compound, which can then be decarboxylated to the corresponding quinolin-4-ol.
Experimental Protocol:
Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid
-
In a suitable reaction vessel, dissolve isatin in an aqueous solution of a base (e.g., 33% potassium hydroxide).
-
Slowly add an ethanolic solution of acetophenone to the basic isatin solution.
-
Heat the mixture to reflux (approximately 85°C) for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., 3 M HCl) to a pH of 5-6 to precipitate the product.
-
Collect the solid 2-phenylquinoline-4-carboxylic acid by filtration, wash with water, and dry.
Step 2: Decarboxylation to this compound
-
Place the 2-phenylquinoline-4-carboxylic acid in a flask suitable for high-temperature reactions.
-
Add a high-boiling point solvent (e.g., diphenyl ether) to create a stirrable slurry.
-
Heat the mixture to 240-260°C under an inert atmosphere.
-
Maintain the temperature until gas evolution (CO2) ceases.
-
Cool the reaction mixture and add a non-polar solvent to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.25 g/mol |
| Melting Point | 242-244 °C |
| CAS Number | 1144-20-3 |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₅H₁₂NO: 222.0914, found: 222.0917 |
Discovery and Biological Significance
The quinoline scaffold is a cornerstone of medicinal chemistry, with a rich history of applications. While the specific historical moment of the first synthesis of this compound is not prominently documented, its existence is a direct consequence of the development of foundational synthetic reactions like the Conrad-Limpach synthesis in 1887.[3]
The true "discovery" of the importance of 2-phenylquinolines lies in the elucidation of their diverse biological activities. Research has shown that derivatives of this scaffold can act as:
-
Anticancer Agents: By inhibiting tubulin polymerization or targeting specific kinases.[6]
-
Antiviral Agents: Including activity against coronaviruses.
-
HDAC Inhibitors: Derivatives of 2-phenylquinoline-4-carboxylic acid have shown selectivity for histone deacetylase 3 (HDAC3).[3]
-
Antibacterial Agents: By acting as efflux pump inhibitors.[1]
Mechanism of Action: Efflux Pump Inhibition
A notable biological activity of certain 2-phenylquinoline derivatives is the inhibition of bacterial efflux pumps. These pumps are a major mechanism of antibiotic resistance, as they actively transport antibiotics out of the bacterial cell. A derivative of 2-phenylquinoline, PQQ4R, has been shown to inhibit efflux pumps in E. coli. The proposed mechanism involves the destabilization of the inner membrane potential and the impairment of ATP production, which are essential for the energy-dependent function of the efflux pumps.[1]
References
- 1. Mode of action of the 2-phenylquinoline efflux inhibitor PQQ4R against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Phenylquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenylquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.25 g/mol [1] |
| IUPAC Name | 2-phenyl-1H-quinolin-4-one[2] |
| CAS Number | 1144-20-3[1][2][3] |
| Appearance | White to yellow solid[4] |
Spectroscopic Data
The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 11.72 | s | 1H | N-H | [4] |
| 8.10 | dd, J = 8.1, 1.1 Hz | 1H | H-5 | [4] |
| 7.83 | dd, J = 6.6, 2.9 Hz | 2H | H-2', H-6' | [4] |
| 7.77 | d, J = 8.3 Hz | 1H | H-8 | [4] |
| 7.70 – 7.64 | m | 1H | H-7 | [4] |
| 7.63 – 7.55 | m | 3H | H-3', H-4', H-5' | [4] |
| 7.34 | t, J = 7.2 Hz | 1H | H-6 | [4] |
| 6.34 | s | 1H | H-3 | [4] |
¹³C NMR (Carbon-13 NMR) Data
-
Solvent: DMSO-d₆
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 176.92 | C-4 | [4] |
| 149.98 | C-2 | [4] |
| 140.50 | C-8a | [4] |
| 134.21 | C-1' | [4] |
| 131.80 | C-7 | [4] |
| 130.44 | C-4' | [4] |
| 128.99 | C-3', C-5' | [4] |
| 127.41 | C-2', C-6' | [4] |
| 124.86 | C-5 | [4] |
| 124.71 | C-4a | [4] |
| 123.24 | C-6 | [4] |
| 118.71 | C-8 | [4] |
| 107.32 | C-3 | [4] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.
| Ion | Calculated m/z | Found m/z | Ionization | Reference |
| [M+H]⁺ | 222.0914 | 222.0917 | ESI | [4] |
The NIST Mass Spectrometry Data Center reports the top peak in the mass spectrum to be at m/z 221.[2]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H Stretch | Hydroxyl (enol tautomer) |
| 3200-3000 | N-H Stretch | Amine (amide tautomer) |
| 3100-3000 | C-H Stretch | Aromatic |
| ~1660 | C=O Stretch | Carbonyl (amide tautomer) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1260-1000 | C-O Stretch | Enol tautomer |
Experimental Methodologies
The data presented in this guide were obtained using standard spectroscopic techniques.
NMR Spectroscopy:
¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively.[4] The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆), with the solvent peak used as an internal standard (δ = 2.50 ppm for ¹H NMR and δ = 39.50 ppm for ¹³C NMR).[4]
Mass Spectrometry:
High-resolution mass spectra (HRMS) were acquired using an FT-ICR mass spectrometer with electrospray ionization (ESI).[4]
Synthesis (for context):
A common synthesis method involves charging a test tube with the appropriate aniline and β-ketoester derivatives, along with TEMPO and KHCO₃ in DMSO. The reaction mixture is then stirred at 120 °C under an oxygen atmosphere. After cooling, the product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.[5]
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
The Multifaceted Biological Activities of 2-Phenylquinolin-4-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinolin-4-ol scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have demonstrated promising therapeutic potential, exhibiting a range of effects including anticancer, antimicrobial, and antiplatelet activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways and workflows.
Data Presentation: Quantitative Biological Activity
The biological efficacy of this compound derivatives has been quantified against various cell lines and microbial strains. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for anticancer activity and the minimum inhibitory concentration (MIC) values for antimicrobial activity, providing a clear comparison of the potency of different analogs.
Table 1: Anticancer Activity of this compound Derivatives (IC50, µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| D28 | K562 (Leukemia) | 1.02 | [1][2] |
| D28 | U266 (Myeloma) | 1.08 | [1][2] |
| D28 | U937 (Lymphoma) | 1.11 | [1][2] |
| D28 | MCF-7 (Breast Cancer) | 5.66 | [1][2] |
| D28 | Fadu (Head and Neck Cancer) | 3.22 | [1][2] |
| D28 | MDA-MB-231 (Breast Cancer) | 4.15 | [1][2] |
| D28 | MDA-MB-468 (Breast Cancer) | 2.89 | [1][2] |
| D28 | A549 (Lung Cancer) | 2.83 | [1][2] |
| D28 | A2780 (Ovarian Cancer) | 3.86 | [1][2] |
| D28 | HepG2 (Liver Cancer) | 2.16 | [1][2] |
| IVg | A549 (Lung Cancer) | 0.0298 | [3] |
| IVg | MDA-MB (Breast Cancer) | 0.0338 | [3] |
| 8 | Platelet Aggregation | 0.08 | [4] |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | [5] |
| 5a7 | Escherichia coli | 128 | [5] |
| Compound 7 | Escherichia coli | - | [6] |
| Compound 7 | Staphylococcus aureus | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of the this compound core is the Pfitzinger reaction.
Protocol: Pfitzinger Synthesis of 6-Chloro-2-phenylquinolin-4-carboxylic acid [1]
-
Preparation of Reagents: Prepare a 20% aqueous ethanol solution.
-
Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the 20% aqueous ethanol solution.
-
Addition of Reactants: Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.
-
Reflux: Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolution and Extraction: Dissolve the resulting residue in a minimum amount of water. Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial acetic acid until a precipitate forms (typically at pH 4-5).
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the final product, 6-chloro-2-phenylquinoline-4-carboxylic acid, in a vacuum oven.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol: MTT Assay for Cytotoxicity [7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination [5]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Serial Dilution: Prepare a two-fold serial dilution of the test this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test bacteria to each well.
-
Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Signaling Pathways and Workflows
Understanding the molecular mechanisms and experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
HDAC Inhibition Signaling Pathway
Certain this compound derivatives function as Histone Deacetylase (HDAC) inhibitors. By blocking HDACs, these compounds prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[2][9]
PI3K/AKT Signaling Pathway Inhibition
The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is common in many cancers. Some this compound derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing anticancer effects.
Experimental Workflows
MTT Assay Workflow
The following diagram illustrates the sequential steps involved in performing an MTT assay to determine the cytotoxicity of this compound derivatives.
MIC Determination Workflow
This diagram outlines the process for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Phenylquinolin-4-ol Scaffold: A Multifaceted Core for Therapeutic Innovation
An In-depth Technical Guide on the Mechanisms of Action, Experimental Evaluation, and Therapeutic Potential of 2-Phenylquinolin-4-ol and its Derivatives.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The this compound core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. While the parent compound, this compound, serves as a foundational structure, its derivatives have been extensively explored and shown to exhibit potent anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the diverse mechanisms of action associated with this scaffold, detailed experimental protocols for their evaluation, and a compilation of quantitative data to support further research and development in this promising area. The inherent drug-like properties and synthetic tractability of the 2-phenylquinolin-4-one backbone make it a privileged structure for the design of novel therapeutic agents targeting a range of diseases.
Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
Derivatives of the this compound scaffold have emerged as potent anticancer agents, acting through a variety of mechanisms to thwart tumor growth and proliferation. These compounds have demonstrated the ability to modulate key signaling pathways, inhibit essential enzymes, and induce programmed cell death, highlighting their potential as multifaceted chemotherapeutics.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, survival, and metabolism. Its aberrant activation is a frequent driver of tumorigenesis, making it a prime target for cancer therapy. Several derivatives of this compound have been identified as potent inhibitors of this pathway.
Mechanism of Action:
These derivatives typically function as ATP-competitive inhibitors of PI3K, particularly the p110α isoform, which is frequently mutated in various cancers. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production subsequently blocks the activation of downstream effectors, including the serine/threonine kinase Akt and mammalian target of rapamycin (mTOR). The net effect is the suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Signaling Pathway Diagram:
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
Tyrosine Kinase Inhibition (e.g., EGFR)
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently overexpressed or mutated in various cancers. The quinoline scaffold is a key component of several approved EGFR inhibitors.
Mechanism of Action:
Similar to their action on PI3K, this compound derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By occupying the ATP binding site, they prevent autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that promote cell growth and survival.
Inhibition of Tubulin Polymerization
The microtubule network is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy.
Mechanism of Action:
Certain 2-phenylquinoline derivatives have been shown to inhibit the polymerization of tubulin into microtubules. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the silencing of tumor suppressor genes.
Mechanism of Action:
Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as selective inhibitors of HDAC3.[1][2] These compounds typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme, leading to histone hyperacetylation and the reactivation of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis.[1][2]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the development of various diseases, including cancer. Cyclooxygenase (COX) enzymes are central to the inflammatory process.
Mechanism of Action:
Derivatives of the 2-phenylquinoline scaffold have demonstrated potent inhibitory activity against COX enzymes, particularly COX-2, which is often upregulated at sites of inflammation. By blocking the cyclooxygenase activity of these enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Antiviral Activity
The emergence of novel viral pathogens necessitates the development of new antiviral agents. The 2-phenylquinoline scaffold has shown promise in this area as well.
Mechanism of Action:
Recent studies have identified 2-phenylquinoline derivatives as inhibitors of the SARS-CoV-2 helicase (nsp13).[3] This enzyme is essential for viral replication, and its inhibition represents a promising strategy for the development of broad-spectrum anticoronaviral drugs.
Quantitative Data on Biological Activities
The following tables summarize the in vitro efficacy of various derivatives of the this compound scaffold against a range of biological targets.
Table 1: Anticancer Activity of 2-Phenylquinoline Derivatives
| Derivative Class | Target Cell Line | IC50 (µM) | Reference |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | HCT-116 (Colon) | 4.9 - 5.3 | [4] |
| Caco-2 (Colon) | 17.0 - 18.9 | [4] | |
| 2-phenylquinoline-4-carboxylic acid derivatives | K562 (Leukemia) | 1.02 | [2] |
| U266 (Myeloma) | 1.08 | [2] | |
| MCF-7 (Breast) | 5.66 | [2] | |
| A549 (Lung) | 2.83 | [2] | |
| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | HeLa (Cervical) | 0.50 - 3.58 | [2] |
| MCF-7 (Breast) | 0.33 - 7.10 | [2] | |
| MDA-MB-231 (Breast) | 0.33 - 7.10 | [2] | |
| A2780 (Ovarian) | 0.33 - 7.10 | [2] |
Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound | HDAC Isoform | IC50 (µM) | Reference |
| D28 | HDAC3 | 24.45 | [1][2] |
| D29 | HDAC1 | 32.59 | [2] |
| HDAC2 | 183.5 | [2] | |
| HDAC3 | 0.477 | [2] |
Table 3: Antiviral Activity of 2-Phenylquinoline Derivatives
| Derivative | Virus/Target | EC50/IC50 (µM) | Reference |
| PQQ4O (1a) | SARS-CoV-2 | 6 (EC50) | [5] |
| Compound 6g | SARS-CoV-2 Helicase (nsp13) | 0.42 (IC50) | [5] |
| Compound 7k | SARS-CoV-2 Helicase (nsp13) | 1.41 (IC50) | [5] |
Experimental Protocols
The following are representative protocols for key in vitro assays used to evaluate the biological activities of this compound derivatives.
In Vitro Cytotoxicity Screening Workflow
Caption: A generalized workflow for in vitro cytotoxicity screening.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of histone deacetylases.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution
-
This compound derivative
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, diluted HDAC enzyme, and the test compound or vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Signal Development: Add the developer solution to stop the reaction and initiate the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Heme
-
Assay buffer
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid
-
This compound derivative
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the enzymes, heme, and test compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control.
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Substrate Addition: Add the colorimetric substrate solution to all wells.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Absorbance Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Conclusion
The this compound scaffold represents a highly valuable and versatile core structure in the field of drug discovery. The extensive research into its derivatives has unveiled a remarkable diversity of biological activities, with significant potential for the development of novel therapeutics for cancer, inflammatory diseases, and viral infections. The demonstrated ability of these compounds to modulate multiple, clinically relevant targets underscores the importance of this scaffold. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this compound and its analogues, with the ultimate goal of translating these promising findings into new and effective medicines.
References
- 1. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
This technical guide provides a comprehensive overview of 2-Phenylquinolin-4-ol and its related compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this chemical scaffold.
Core Compound: this compound
This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₅H₁₁NO. It consists of a quinoline core substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.
Physicochemical Properties:
| Property | Value |
| CAS Number | 1144-20-3 |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 2-phenyl-1H-quinolin-4-one |
| Synonyms | 2-phenyl-4-quinolinol, 4-hydroxy-2-phenylquinoline |
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives can be achieved through several established methods for quinoline ring formation. These reactions often involve the condensation of anilines with carbonyl compounds.
Experimental Protocols for Synthesis
1. Conrad-Limpach Synthesis (for 4-hydroxyquinolines):
This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[1]
-
Step 1: Enamine Formation: Aniline or a substituted aniline is reacted with a β-ketoester at moderate temperatures. This reaction is often catalyzed by a small amount of acid.
-
Step 2: Thermal Cyclization: The resulting β-aminoacrylate intermediate is heated at high temperatures (around 250 °C) in a high-boiling inert solvent, such as mineral oil or diphenyl ether, to induce intramolecular cyclization and elimination of an alcohol, yielding the 4-hydroxyquinoline product.[2][3]
2. Pfitzinger Reaction:
This reaction is used to synthesize quinoline-4-carboxylic acids from isatin and a carbonyl compound under basic conditions. To obtain this compound, the resulting carboxylic acid would need to be decarboxylated.
-
Procedure: 5-chloroisatin and acetophenone are dissolved in a 20% aqueous ethanol solution containing potassium hydroxide.[4] The mixture is heated at 80-90 °C for 18-36 hours.[4] After cooling and acidification, the precipitated 6-chloro-2-phenylquinoline-4-carboxylic acid is collected.[4] This intermediate can then be decarboxylated by heating in a high-boiling point solvent to yield the final product.[4]
3. Friedländer Synthesis:
This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
-
Procedure: 2-amino-5-chlorobenzophenone is reacted with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid in absolute ethanol.[5] The mixture is refluxed for 4-6 hours.[5] Upon cooling, the product precipitates and can be purified by recrystallization.[5]
4. Gould-Jacobs Reaction:
This is a versatile method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.
-
Procedure: 4-chloroaniline and diethyl ethoxymethylenemalonate are heated at 100-120°C for 2 hours.[5] The resulting intermediate is then added to a high-boiling solvent like diphenyl ether and heated to about 250°C for 30-60 minutes to facilitate thermal cyclization.[5]
Biological Activities and Quantitative Data
Derivatives of 2-phenylquinoline have demonstrated a range of biological activities, including antibacterial and anticancer properties.
Antibacterial Activity
Several 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
Table 1: Antibacterial Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [6]
| Compound | R | X | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | MRSA (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 5a₄ | H | Cl | 64 | >128 | >128 | >128 | >128 |
| 5a₇ | H | F | >128 | >128 | 128 | >128 | >128 |
| 5b₄ | CH₃ | Cl | >128 | >128 | >128 | >128 | >128 |
Data from selected compounds in the study.
Anticancer Activity as Histone Deacetylase (HDAC) Inhibitors
Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[7][8]
Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [7][9]
| Compound | R | X | HDAC1 (IC₅₀, µM) | HDAC2 (IC₅₀, µM) | HDAC3 (IC₅₀, µM) | HDAC6 (IC₅₀, µM) | K562 Cell Growth Inhibition (IC₅₀, µM) |
| D28 | H | OH | >100 | >100 | 24.45 | >100 | Not specified |
| D29 | H | NH₂ | 32.59 | 183.5 | 0.477 | >1000 | Not specified |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity or cell growth.
Antagonists of Immunostimulatory CpG-oligodeoxynucleotides
Substituted 2-phenylquinolin-4-amines have been synthesized and analyzed for their ability to inhibit the immunostimulatory effects of CpG-oligodeoxynucleotides.[10] One of the most effective antagonists identified is N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, with an EC₅₀ of 0.76 nM.[10]
Experimental Protocols for Biological Assays
1. Antibacterial Activity Assay (Broth Dilution Method):
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
-
Procedure:
-
Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Incubate the plates at an appropriate temperature and duration for bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
-
2. Histone Deacetylase (HDAC) Enzymatic Inhibition Assay:
-
Objective: To measure the ability of the compounds to inhibit the activity of specific HDAC isoforms.
-
Procedure:
-
Use a commercially available HDAC assay kit containing a specific HDAC enzyme (e.g., HDAC1, HDAC3) and a fluorogenic substrate.
-
Incubate the HDAC enzyme with various concentrations of the test compound.
-
Add the substrate, which upon deacetylation by the active enzyme, produces a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.[9]
-
3. Cell Viability Assay (MTT Assay):
-
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Signaling Pathways and Mechanisms of Action
HDAC Inhibition Signaling Pathway
2-Phenylquinoline derivatives that act as HDAC inhibitors interfere with the epigenetic regulation of gene expression. HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of genes that can induce cell cycle arrest and apoptosis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Phenylquinolin-4-ol Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the molecular interactions of 2-Phenylquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental and in silico data for this compound, this guide leverages findings from its closely related analogs, such as 6-Chloro-2-phenylquinolin-4-ol, to infer putative biological targets, mechanisms of action, and relevant experimental protocols. This document details computational approaches, including molecular docking and molecular dynamics simulations, and presents quantitative data from analogous compounds to inform future research and guide the rational design of novel therapeutics based on the 2-phenylquinoline scaffold.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The this compound scaffold, in particular, serves as a privileged structure in drug discovery. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are indispensable tools for predicting and analyzing the interactions of these compounds with biological macromolecules at an atomic level, thereby accelerating the drug discovery and development process.[2] This guide will focus on the practical application of these methods to understand the interactions of this compound with its key putative biological targets.
Putative Biological Targets and Mechanisms of Action
Based on studies of structurally related 2-phenylquinoline derivatives, several key biological targets and mechanisms of action are proposed for this compound.
Anticancer Activity
The anticancer potential of 2-phenylquinoline derivatives is a significant area of research.[1] The proposed mechanisms primarily revolve around the inhibition of crucial cellular processes involved in cell proliferation and survival.
-
Inhibition of Tubulin Polymerization: A compelling mechanism for the anticancer activity of 2-phenylquinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.[3] It is suggested that compounds like 6-Chloro-2-phenylquinolin-4-ol may bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[3]
-
PI3K/Akt Signaling Pathway Disruption: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[3] Quinoline derivatives have been shown to inhibit PI3K isoforms, likely by competing with ATP for binding to the kinase domain.[3]
-
G-Quadruplex Targeting: Recent studies have indicated that some 2-phenylquinoline derivatives exert their anticancer effects by targeting G-quadruplexes, which are specialized nucleic acid structures involved in cancer cell proliferation.[1]
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.
-
Inhibition of DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are established targets for quinolone-based antibiotics.[2] In silico studies can elucidate the binding mode of 2-phenylquinoline derivatives to these enzymes, aiding in the development of new antibacterial agents.[2] The mechanism of action is believed to involve the inhibition of DNA supercoiling and relaxation activities of these enzymes.
In Silico Modeling Protocols
This section provides detailed methodologies for conducting in silico investigations of this compound's interactions with its putative biological targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.
Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of its target proteins.
Experimental Protocol:
-
Software and Tools:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To obtain the 3D structures of target proteins.
-
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., Tubulin, PI3Kα, DNA Gyrase) from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atom types and charges (e.g., Gasteiger charges) using software like AutoDockTools.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be generated using a chemical drawing tool like ChemDraw and optimized using a computational chemistry software.
-
Prepare the ligand for docking using ADT by detecting the root, defining rotatable bonds, and assigning Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the binding site on the protein by creating a grid box that encompasses the active site, often centered on the position of a co-crystallized ligand.
-
-
Docking Simulation:
-
Run the molecular docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose based on the predicted binding affinity (in kcal/mol).
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic interactions.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the binding pose predicted by molecular docking.
Objective: To evaluate the stability of the this compound-protein complex and to characterize the dynamic interactions.
Experimental Protocol:
-
Software and Tools:
-
GROMACS or AMBER: For performing MD simulations.
-
Force Fields (e.g., CHARMM36, AMBER): To describe the potential energy of the system.
-
-
System Preparation:
-
Use the best-docked complex from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Perform a two-phase equilibration (NVT followed by NPT) to bring the system to the desired temperature and pressure.
-
Production Run: Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.
-
-
Analysis of Trajectories:
-
Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability and dynamics of the complex.
-
Quantitative Data Summary
Due to the limited direct quantitative data for this compound, the following table summarizes the biological activities of some of its closely related derivatives against various targets. This data can serve as a benchmark for future in silico and in vitro studies of the parent compound.
| Compound/Derivative | Target/Cell Line | Activity | Reference |
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa (Cervical Cancer) | IC50 = 0.50 µM | [1] |
| Imidazo[4,5-c]quinoline derivative | PI3Kα | IC50 = 0.9 µM | [3] |
| 2-Phenylquinoline derivatives (general) | HCoV-229E | EC50 = 0.2 - 9.4 µM | [4] |
| 2-Phenylquinoline derivatives (general) | HCoV-OC43 | EC50 = 0.6 - 7.7 µM | [4] |
| 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one (4-PQ) derivative | HL-60, Hep3B, H460 | IC50 = 0.4 - 1.0 µM | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in silico modeling of this compound.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: General workflow for molecular docking studies.
Conclusion
While direct in silico and experimental data for this compound are not extensively available, the information gathered from its derivatives provides a strong foundation for future research. The putative mechanisms of action, including the inhibition of tubulin polymerization and the disruption of the PI3K/Akt signaling pathway, present promising avenues for anticancer drug development. Similarly, its potential to target bacterial DNA gyrase and topoisomerase IV highlights its prospects as an antimicrobial agent. The detailed in silico protocols provided in this guide offer a systematic approach for researchers to investigate the molecular interactions of this compound and its analogs. The continuous refinement of these computational models, coupled with experimental validation, will be crucial in unlocking the full therapeutic potential of this promising scaffold.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Early Synthetic Approaches to 2-Phenylquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the seminal, early synthetic routes to 2-phenylquinolin-4-ol, a key heterocyclic scaffold. The document focuses on the core methodologies of the Conrad-Limpach, Knorr, and Niementowski syntheses, presenting detailed experimental protocols, comparative quantitative data, and logical workflow diagrams to support research and development in medicinal chemistry and drug discovery.
Overview of Early Synthetic Strategies
The late 19th century saw the development of several foundational methods for the synthesis of quinoline derivatives. Among these, three primary routes have been historically significant for the preparation of this compound and its analogs: the Conrad-Limpach synthesis, the Knorr quinoline synthesis, and the Niementowski reaction. These methods, while classic, laid the groundwork for the vast field of quinoline chemistry and continue to inform modern synthetic strategies.
The Conrad-Limpach Synthesis
Discovered by Max Conrad and Leonhard Limpach in 1887, this method is a cornerstone for the synthesis of 4-hydroxyquinolines.[1] The reaction proceeds in two key stages: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[2]
General Workflow
The logical flow of the Conrad-Limpach synthesis involves the formation of a kinetically favored enamine intermediate at moderate temperatures, which is then cyclized under thermal conditions to yield the thermodynamically stable 4-hydroxyquinoline.
Experimental Protocol: Synthesis of 6-Chloro-2-phenylquinolin-4-ol
The following protocol is a representative example of the Conrad-Limpach synthesis for a substituted this compound.
Step 1: Formation of the Enamine Intermediate (Ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate)
-
In a suitable reaction vessel equipped with a reflux condenser and a Dean-Stark apparatus, combine 4-chloroaniline (1.0 equivalent) and ethyl benzoylacetate (1.0-1.2 equivalents) in a solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the mixture to reflux (approximately 110-120°C).
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The crude β-aminoacrylate intermediate can be used in the next step without further purification.
Step 2: Thermal Cyclization to 6-Chloro-2-phenylquinolin-4-ol
-
Place the crude enamine intermediate from Step 1 into a flask suitable for high-temperature reactions.
-
Add a high-boiling, inert solvent such as Dowtherm A or mineral oil.
-
Heat the mixture with vigorous stirring to approximately 250°C. This high temperature is critical for the intramolecular cyclization.
-
Maintain this temperature for 1-2 hours, monitoring the completion of the reaction by TLC.
-
Allow the reaction mixture to cool. The product may precipitate upon cooling.
-
Dilute the cooled mixture with a solvent like xylene or petroleum ether to aid precipitation.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data: Solvent Effects on Conrad-Limpach Cyclization
The choice of solvent in the thermal cyclization step significantly impacts the reaction yield. Generally, higher boiling points lead to improved yields.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 34 |
| Propyl Benzoate | 231 | 65 |
| Isobutyl Benzoate | 241 | 66 |
| 2-Nitrotoluene | 222 | 51 |
| 1,2,4-Trichlorobenzene | 214 | 54 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-Butylphenol | 253 | 65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinolone derivative.[3]
The Knorr Quinoline Synthesis
First described by Ludwig Knorr in 1886, this reaction synthesizes 2-hydroxyquinolines from the intramolecular cyclization of β-ketoanilides using a strong acid, typically sulfuric acid.[4] Under certain conditions, the Knorr synthesis can also produce 4-hydroxyquinolines as a competing product. The formation of the 4-hydroxy isomer is favored when smaller amounts of polyphosphoric acid (PPA) are used with benzoylacetanilide as the substrate.[4]
General Workflow
The Knorr synthesis pathway to 4-hydroxyquinolines involves the fragmentation of a monocationic intermediate and subsequent reaction of aniline with another equivalent of the starting anilide.
Experimental Protocol (Conceptual)
-
A β-ketoanilide, such as benzoylacetanilide, is treated with a dehydrating acid like concentrated sulfuric acid or polyphosphoric acid.
-
To favor the formation of the 4-hydroxyquinoline isomer, a smaller amount of the acid catalyst is utilized.[4]
-
The reaction mixture is heated to facilitate the intramolecular cyclization and subsequent rearrangement.
-
Following the reaction, the mixture is cooled and worked up, typically by pouring it into water or onto ice to precipitate the product.
-
The crude product is then collected by filtration, washed, and purified by recrystallization.
The Niementowski Quinoline Synthesis
In 1894, Stefan Niementowski reported that heating anthranilic acid with ketones or aldehydes results in the formation of γ-hydroxyquinoline derivatives.[5] Specifically, the reaction of anthranilic acid with acetophenone at 120–130°C yields 2-phenyl-4-hydroxyquinoline.[5]
General Workflow
This synthesis is a direct condensation and cyclization reaction, often requiring thermal conditions to drive the reaction to completion.
Experimental Protocol (Conceptual, based on original report)
-
An equimolar mixture of anthranilic acid and acetophenone is heated in a reaction vessel.
-
The temperature is maintained at 120–130°C to facilitate the condensation and subsequent cyclization, which involves the loss of water.[5]
-
The reaction is heated for a sufficient time to ensure the formation of the product.
-
Upon completion, the reaction mixture is cooled, and the solid product is isolated.
-
Purification is typically achieved by recrystallization from an appropriate solvent.
Comparative Summary of Early Synthetic Routes
| Synthesis | Key Reactants | Key Conditions | Advantages | Disadvantages |
| Conrad-Limpach | Aniline, β-Ketoester | High temperature (~250°C) for cyclization | Good yields with appropriate solvents[1] | Requires very high temperatures; two distinct steps |
| Knorr | β-Ketoanilide | Strong acid (e.g., H₂SO₄) | One-pot cyclization | Can produce mixtures of 2- and 4-hydroxyquinolines[4] |
| Niementowski | Anthranilic Acid, Ketone/Aldehyde | High temperature (120-130°C) | Direct, one-pot reaction | High temperatures can be problematic for sensitive substrates[5] |
Conclusion
The early synthetic studies on this compound by Conrad, Limpach, Knorr, and Niementowski established robust and versatile methods for the construction of the quinoline core. While modern advancements have introduced milder and more efficient protocols, these classical reactions provide a fundamental understanding of the reactivity and assembly of this important heterocyclic system. For researchers in drug development, a thorough knowledge of these foundational syntheses is invaluable for the strategic design of novel quinoline-based therapeutic agents.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 2-Phenylquinolin-4-ol: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of 2-Phenylquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Three distinct and well-established synthetic routes are presented: the Conrad-Limpach synthesis, the Friedländer synthesis, and the Camps cyclization. Each protocol includes a list of required materials, step-by-step procedures, and reaction parameters. Quantitative data, including reactant quantities and expected yields, are summarized in tables for clarity and reproducibility. Spectroscopic data for the characterization of the final product is also provided. Additionally, a graphical representation of the general experimental workflow is included to facilitate understanding of the synthetic process.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The this compound scaffold, in particular, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a phenyl group at the 2-position and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form, 2-phenyl-1H-quinolin-4-one), offers multiple sites for functionalization. This application note details three reliable methods for the laboratory-scale synthesis of this important compound.
Synthetic Protocols
Three alternative methods for the synthesis of this compound are outlined below.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a two-step procedure that involves the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.[1] For the synthesis of this compound, aniline and ethyl benzoylacetate are used as starting materials.
Step 1: Synthesis of Ethyl 3-anilino-3-phenylacrylate (Enamine Intermediate)
This step involves the acid-catalyzed condensation of aniline and ethyl benzoylacetate.
-
Materials:
-
Aniline
-
Ethyl benzoylacetate
-
Toluene
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of aniline and ethyl benzoylacetate in toluene.
-
Add a catalytic amount (a few drops) of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-anilino-3-phenylacrylate. This intermediate can often be used in the next step without further purification.
-
Step 2: Thermal Cyclization to this compound
The enamine intermediate undergoes intramolecular cyclization at a high temperature to yield the final product.
-
Materials:
-
Ethyl 3-anilino-3-phenylacrylate (from Step 1)
-
High-boiling point inert solvent (e.g., Dowtherm A, mineral oil, or isobutyl benzoate)
-
Hexane or petroleum ether
-
-
Procedure:
-
Place the crude ethyl 3-anilino-3-phenylacrylate in a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Add a high-boiling point solvent (approximately 10-20 mL per gram of intermediate).
-
Heat the mixture with stirring to approximately 250 °C.[2]
-
Maintain this temperature for 30-60 minutes. Monitor the progress of the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Dilute the cooled reaction mixture with hexane or petroleum ether to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with hexane or petroleum ether to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Typical Yield |
| Aniline | 1 | Toluene | Reflux | 2-4 h | - |
| Ethyl benzoylacetate | 1 | ||||
| Intermediate | 1 | Isobutyl benzoate | ~250 °C | 0.5-1 h | ~66% |
| Intermediate | 1 | Dowtherm A | ~250 °C | 0.5-1 h | ~65% |
Table 1: Reaction parameters for the Conrad-Limpach synthesis of this compound. Yields are based on the cyclization step as reported for analogous reactions.[3][4]
Friedländer Synthesis
The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. For this compound, 2-aminobenzophenone is reacted with ethyl acetate in the presence of a base. A more modern approach utilizes microwave irradiation to accelerate the reaction.
-
Materials:
-
2-Aminobenzophenone
-
Ethyl acetate
-
Sodium ethoxide (or other suitable base)
-
Ethanol
-
-
Procedure (Classical):
-
Dissolve 2-aminobenzophenone in a suitable solvent like ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol.
-
Add an excess of ethyl acetate.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
-
-
Procedure (Microwave-assisted):
-
In a microwave vial, add 2-aminobenzophenone (1.0 mmol) and ethyl acetate (acting as both reactant and solvent).
-
Add a catalytic amount of a suitable acid (e.g., glacial acetic acid) or base.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 160°C) for a short duration (e.g., 5-15 minutes).
-
After cooling, pour the reaction mixture into ice-water and neutralize if necessary.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Reactant | Molar Ratio | Catalyst/Base | Solvent | Method | Typical Yield |
| 2-Aminobenzophenone | 1 | Sodium ethoxide | Ethanol | Classical | Moderate |
| Ethyl acetate | Excess | ||||
| 2-Aminobenzophenone | 1 | Glacial acetic acid | Ethyl acetate | Microwave | High |
| Ethyl acetate | Excess |
Table 2: Reaction parameters for the Friedländer synthesis of this compound.
Camps Cyclization
The Camps cyclization is the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form a hydroxyquinoline. This synthesis first requires the preparation of the o-(benzoylamino)acetophenone precursor.
Step 1: Synthesis of o-(Benzoylamino)acetophenone
-
Materials:
-
o-Aminoacetophenone
-
Benzoyl chloride
-
Pyridine
-
3% Hydrochloric acid
-
Methanol
-
-
Procedure:
-
In a flask, dissolve o-aminoacetophenone in pyridine.
-
Slowly add benzoyl chloride to the solution. An exothermic reaction will occur.
-
After the initial reaction subsides (about 15 minutes), pour the mixture into a beaker containing crushed ice and 3% hydrochloric acid with stirring.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with methanol and then with water.
-
Air-dry the product. The crude o-(benzoylamino)acetophenone can be purified by recrystallization if necessary.
-
Step 2: Cyclization to this compound
-
Materials:
-
o-(Benzoylamino)acetophenone
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add o-(benzoylamino)acetophenone to the basic solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary depending on the substrate and conditions.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Purify the crude this compound by recrystallization from ethanol.
-
| Reactant | Molar Ratio | Base | Solvent | Temperature | Typical Yield |
| o-Aminoacetophenone | 1 | Pyridine | - | RT | High |
| Benzoyl chloride | 1.1 | ||||
| o-(Benzoylamino)acetophenone | 1 | Sodium ethoxide | Ethanol | Reflux | High |
Table 3: Reaction parameters for the Camps cyclization synthesis of this compound.
Product Characterization
The synthesized this compound should be characterized to confirm its identity and purity. It exists predominantly as its tautomer, 2-phenyl-1H-quinolin-4-one.
| Data Type | Observed Values |
| Appearance | White to off-white solid |
| Melting Point | 242-244 °C |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H). |
| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32. |
| HRMS (ESI) | m/z: [M+H]⁺ Calcd for C₁₅H₁₂NO: 222.0914; Found: 222.0917. |
Table 4: Spectroscopic data for 2-Phenyl-1H-quinolin-4-one.
Experimental Workflow and Logic
The general workflow for the synthesis and purification of this compound is depicted below. This diagram illustrates the logical progression from starting materials to the final, purified product, encompassing the key stages of reaction, work-up, and purification.
References
Application Notes: 2-Phenylquinolin-4-ol as a Versatile Scaffold in Organic Synthesis
Introduction:
2-Phenylquinolin-4-ol is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position. This molecule exists in a tautomeric equilibrium with its keto form, 2-phenyl-1H-quinolin-4-one. This structural feature, combined with multiple sites for functionalization, makes this compound a privileged scaffold and a valuable building block in medicinal chemistry and organic synthesis. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The quinoline ring system is a cornerstone in the development of new therapeutic agents. The presence of the phenyl group at the 2-position and the reactive hydroxyl/keto group at the 4-position allows for diverse chemical modifications. These modifications are crucial for fine-tuning the pharmacological profile of the resulting compounds, enhancing their potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for utilizing this compound as a key intermediate in the synthesis of biologically active molecules.
Key Applications in Drug Discovery
Derivatives of this compound are instrumental in the development of targeted therapies, particularly in oncology. The core structure serves as a template for designing inhibitors of crucial signaling pathways that are often dysregulated in cancer.
1. Inhibition of Receptor Tyrosine Kinases (RTKs):
The this compound scaffold is a key component in the synthesis of inhibitors targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The hydroxyl group at the 4-position can be readily converted into a leaving group (e.g., a chlorine atom using POCl₃), enabling nucleophilic substitution to introduce various side chains. These modifications are pivotal for modulating the binding affinity and selectivity of the compounds for the ATP-binding pocket of the kinase domain.
2. Modulation of Intracellular Signaling Cascades:
The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that governs cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Derivatives of this compound have been developed as potent inhibitors of key components of this pathway, such as PI3Kα.
Experimental Protocols
Synthesis of the this compound Scaffold
Several classic named reactions can be employed for the synthesis of the this compound core structure. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Protocol 1: Pfitzinger Reaction
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from isatin and a carbonyl compound, which can then be decarboxylated. For this compound, a variation using an appropriate acetophenone is employed.
Experimental Details:
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide.
-
Addition of Carbonyl: To the stirred solution, add a solution of acetophenone (1.1 eq) in ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water.
-
Precipitation: Acidify the aqueous solution with 3 M hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and dry to yield 2-phenylquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization.[1]
-
Decarboxylation (if required): The resulting carboxylic acid can be decarboxylated by heating to afford this compound.
Protocol 2: Friedländer Synthesis
The Friedländer synthesis offers a direct route to the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Experimental Details:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure this compound.[2]
Functionalization of this compound: Synthesis of a 6-Chloro Derivative
A common and synthetically useful derivative is 6-chloro-2-phenylquinolin-4-ol. This can be synthesized using a substituted aniline in a Gould-Jacobs reaction.
Protocol 3: Gould-Jacobs Reaction
Experimental Details:
-
Condensation: In a round-bottom flask, mix 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120 °C for 2 hours.[2]
-
Cyclization: Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether and heat to approximately 250 °C for 30-60 minutes to facilitate thermal cyclization.[2]
-
Work-up: Cool the reaction mixture and add hexane to precipitate the product.
-
Purification: Filter the solid, wash with hexane, and then recrystallize from a suitable solvent to obtain pure 6-chloro-2-phenylquinolin-4-ol.[2]
Data Presentation
Characterization Data
Spectroscopic data is essential for confirming the identity and purity of the synthesized compounds.
| Compound | Technique | Observed Data |
| 6-Chloro-2-phenylquinolin-4-ol | ¹H NMR (400 MHz, DMSO-d₆) | δ 11.7 (s, 1H, OH), 8.1 (d, 1H, Ar-H), 7.8 (m, 3H, Ar-H), 7.6 (m, 3H, Ar-H), 7.4 (t, 1H, Ar-H), 6.3 (s, 1H, quinoline-H)[2] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 177.0, 150.0, 140.5, 134.2, 131.8, 130.4, 129.0, 127.4, 125.0, 124.7, 123.2, 118.7, 107.3[2] |
Biological Activity Data
Derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC₅₀ values for a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are synthesized from the parent quinoline structure.[2]
| Compound Derivative | Target Cell Line | IC₅₀ (µM) |
| Derivative 1 | Colon Carcinoma | 5.2 |
| Derivative 2 | Breast Cancer | 3.8 |
| Derivative 3 | Lung Cancer | 7.1 |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel drug candidates. Its straightforward synthesis via established methods, coupled with its amenability to further functionalization, makes it an attractive starting point for creating diverse chemical libraries. The demonstrated efficacy of its derivatives as inhibitors of key oncogenic signaling pathways, such as EGFR and PI3K/AKT/mTOR, highlights its significance in the field of targeted cancer therapy. The protocols and data presented in these application notes are intended to facilitate further research and development in this promising area.
References
Application of 2-Phenylquinolin-4-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylquinolin-4-ol scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. Its rigid, planar structure and the presence of functional groups at key positions allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This document provides a comprehensive overview of the applications of this compound and its derivatives, with a focus on their synthesis, anticancer, antiviral, and immunosuppressive activities. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development.
Synthesis of the this compound Scaffold
Several classical and modern synthetic methods can be employed for the construction of the this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Experimental Protocols for Synthesis
Protocol 1: Friedländer Annulation
The Friedländer synthesis is a straightforward and versatile method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4]
-
Materials:
-
2-amino-5-chlorobenzophenone
-
Ethyl acetoacetate
-
Concentrated hydrochloric acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a microwave-safe vessel, combine 2-amino-5-chlorobenzophenone (1 equivalent) and ethyl acetoacetate (1.2 equivalents).[1]
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Subject the mixture to microwave irradiation for 5-10 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.[1]
-
Collect the resulting solid by filtration, wash with water, and then with a cold solvent such as ethanol or petroleum ether.
-
Protocol 2: Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classical multi-step method for synthesizing 4-hydroxyquinoline derivatives.[1][5][6][7]
-
Materials:
-
4-chloroaniline
-
Diethyl ethoxymethylenemalonate
-
-
Procedure:
-
In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).[5]
-
Heat the mixture at 100-120°C for 1-2 hours. Monitor the reaction by TLC.[5]
-
For thermal cyclization, heat the intermediate at a high temperature (typically 240-260°C).[5]
-
The resulting ester is then saponified using a base like sodium hydroxide.
-
Finally, decarboxylation is achieved by heating the carboxylic acid intermediate above its melting point to yield 6-chloro-2-phenylquinolin-4-ol.[5]
-
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[8]
Mechanism of Action
-
Tubulin Polymerization Inhibition: Several 2-phenylquinolin-4-one derivatives exert their antiproliferative effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
-
Histone Deacetylase (HDAC) Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors.[10][11] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can alter the acetylation status of histones and other proteins, leading to changes in gene transcription that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[12][13][14]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Derivatives of 6-chloro-2-phenylquinolin-4-ol have been shown to inhibit components of this pathway.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline (13a) | HeLa | 0.50 | [15] |
| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 | 0.11 | [16] |
| 2-phenylquinoline derivative 13 | HeLa | 8.3 | [17] |
| 2-phenylquinoline derivative 12 | PC3 | 31.37 | [17] |
| 2-phenylquinoline derivative 11 | PC3 | 34.34 | [17] |
| 2-phenylquinazoline derivative ARV-2 | HeLa | - | [9] |
| 2-phenylquinazoline derivative ARV-3 | HeLa | - | [9] |
| MC-5-2 | MDA-MB-231 | - | [18] |
| TAS‐103 | - | 2 (Topoisomerase I), 6.5 (Topoisomerase II) | [8] |
Note: "-" indicates that the specific IC50 value was mentioned as significant but not explicitly quantified in the provided search snippets.
Experimental Protocols for Anticancer Activity
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
-
Materials:
-
Cancer cells
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[19]
-
Treat the cells with various concentrations of the test compound.
-
After the desired incubation period (e.g., 24-72 hours), add 10 µL of MTT Reagent to each well.[19]
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[19]
-
Add 100 µL of a solubilization solution (Detergent Reagent) to each well to dissolve the formazan crystals.[19]
-
Leave the plate at room temperature in the dark for 2 hours.[19]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Protocol 2: Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules by monitoring the change in turbidity.[21][22][23][24]
-
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mmol/L PIPES, 2 mmol/L MgCl₂, 0.5 mmol/L EGTA, 1 mmol/L GTP, and 15% glycerol, pH 6.9)[22]
-
Test compound
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a solution of tubulin (e.g., 1.3 mg/mL) in G-PEM buffer.[22]
-
In a quartz cuvette, place the tubulin solution in the presence of the test compound at the desired concentration.[22]
-
Initiate polymerization by increasing the temperature to 37°C.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 3 seconds for 1 hour).[22]
-
Plot the absorbance against time to obtain a polymerization curve.
-
Analyze the curve to determine the effect of the compound on the lag time, rate of polymerization, and the steady-state polymer mass.[21]
-
Antiviral Applications
Derivatives of the 2-phenylquinoline scaffold have also been investigated for their antiviral properties, showing activity against a range of viruses.
Quantitative Data: Antiviral Activity
| Compound | Virus | EC50 (µM) | CC50 (µM) | Reference |
| 2-phenylquinoline scaffold hit | SARS-CoV-2 | 6 | 18 | [25][26] |
| 2-phenylquinoline derivatives | HCoV-229E | 0.2 - 9.4 | - | [25][26] |
| 2-phenylquinoline derivatives | HCoV-OC43 | 0.6 - 7.7 | - | [25] |
| Isoquinolone derivative 21 | Influenza A and B viruses | 9.9 - 18.5 | >300 | [27] |
| Quinolone 17 | DENV-2 | 3.9 | - | [28] |
| Quinolone 18 | DENV-2 | 9.2 | - | [28] |
Note: "-" indicates that the data was not provided in the search snippets.
Immunosuppressive Applications
Substituted 2-phenylquinolin-4-amines have been synthesized and analyzed as antagonists of immunostimulatory CpG-oligodeoxynucleotides.
Quantitative Data: Immunosuppressive Activity
| Compound | Target/Assay | EC50 (nM) | Reference |
| N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine (50) | Inhibition of immunostimulatory effect of CpG-oligodeoxynucleotides | 0.76 | [29] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.
Caption: General mechanism of Histone Deacetylase (HDAC) inhibition by 2-phenylquinoline derivatives.
Caption: Experimental workflow for evaluating the anticancer activity of 2-phenylquinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. quora.com [quora.com]
- 14. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. 3.8. Tubulin Polymerization Assay [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 2-Phenylquinolin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Phenylquinolin-4-ol, a heterocyclic compound belonging to the quinoline family, is a significant scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. Accurate and thorough analytical characterization is paramount to confirm its identity, purity, and structural integrity, which are critical steps in the drug discovery and development pipeline. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of purified this compound.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube.[1]
-
Ensure the solution is free of particulate matter; if necessary, filter it through a small plug of glass wool into the NMR tube.[1]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Acquisition:
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.[1]
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR data for this compound, providing a reference for spectral interpretation.
Table 1: ¹H NMR Data for this compound. [2] (Solvent: DMSO-d₆, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.72 | s | 1H | N-H |
| 8.10 | dd, J = 8.1, 1.1 Hz | 1H | Aromatic H |
| 7.83 | dd, J = 6.6, 2.9 Hz | 2H | Aromatic H |
| 7.77 | d, J = 8.3 Hz | 1H | Aromatic H |
| 7.70 – 7.64 | m | 1H | Aromatic H |
| 7.63 – 7.55 | m | 3H | Aromatic H |
| 7.34 | t, J = 7.2 Hz | 1H | Aromatic H |
| 6.34 | s | 1H | Aromatic H |
Table 2: ¹³C NMR Data for this compound. [2] (Solvent: DMSO-d₆, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 176.92 | C=O |
| 149.98 | Aromatic C |
| 140.50 | Aromatic C |
| 134.21 | Aromatic C |
| 131.80 | Aromatic C |
| 130.44 | Aromatic C |
| 128.99 | Aromatic C |
| 127.41 | Aromatic C |
| 124.86 | Aromatic C |
| 124.71 | Aromatic C |
| 123.24 | Aromatic C |
| 118.71 | Aromatic C |
| 107.32 | Aromatic C |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, typically equipped with an Electrospray Ionization (ESI) source.[2]
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical calculated mass for the expected molecular formula (C₁₅H₁₁NO).
Data Presentation: HRMS Data
Table 3: High-Resolution Mass Spectrometry Data for this compound. [2]
| Ion | Molecular Formula | Calculated m/z | Found m/z |
| [M+H]⁺ | C₁₅H₁₂NO | 222.0914 | 222.0917 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample using a standard method such as a KBr pellet or as a thin film. For the KBr method, mix a small amount of the sample with dry potassium bromide and press it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Data Presentation: Expected IR Absorption Bands
Table 4: Characteristic IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H Stretch | Hydroxyl group (-OH) |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1650 | C=O Stretch | Carbonyl (keto tautomer) |
| ~1600, 1500, 1450 | C=C & C=N Stretch | Aromatic and quinoline rings |
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust method for separating and quantifying this compound from impurities.
Experimental Protocol: HPLC-UV Analysis
This protocol is based on established methods for similar quinoline derivatives.[5][6]
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid for better peak shape). A starting point could be 60:40 (v/v) acetonitrile:water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. A wavelength in the range of 230-260 nm is expected.[5]
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Perform serial dilutions to create calibration standards (e.g., 0.1 µg/mL to 100 µg/mL).[5]
-
-
Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolation from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used as an alternative method, particularly for assessing volatile impurities. Derivatization may be required to increase the volatility of this compound.
Experimental Protocol: GC-MS Analysis
-
Derivatization (if necessary): To improve volatility, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Inlet Temperature: 250 - 280 °C.[5]
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
Mandatory Visualizations
The following diagrams illustrate the logical workflows and relationships for the characterization of this compound.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Relationship between analytical techniques and the information they provide for characterization.
References
Application Notes and Protocols for Cell-Based Assays Using 2-Phenylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylquinolin-4-ol and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery and development. These compounds have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. Their diverse mechanisms of action, which include the modulation of G-protein coupled receptors, inhibition of key enzymes in epigenetic regulation, and interference with critical cell signaling pathways, make them attractive candidates for therapeutic development.
These application notes provide detailed protocols for various cell-based assays to investigate the biological activities of this compound. The described methods are foundational for characterizing its efficacy, selectivity, and mechanism of action in a cellular context, which are critical steps in the early stages of drug discovery.
Potential Applications and Mechanisms of Action
This compound and its analogs have been investigated for several therapeutic applications, primarily targeting:
-
Inflammatory Diseases: Acting as antagonists of the G-protein coupled receptor 84 (GPR84), which is implicated in inflammatory processes. GPR84 is primarily expressed in immune cells like macrophages and neutrophils, and its activation can trigger pro-inflammatory signaling pathways.[1] By blocking this receptor, this compound derivatives can potentially mitigate inflammatory responses, making them relevant for conditions such as inflammatory bowel disease and idiopathic pulmonary fibrosis.[2][3]
-
Cancer: Exhibiting anticancer activity through multiple mechanisms. Derivatives of 2-phenylquinoline have been identified as histone deacetylase (HDAC) inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis in cancer cells.[4][5][6] Additionally, some analogs are being explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key driver in various cancers.[7][8] The cytotoxic effects of these compounds are often evaluated through their ability to induce apoptosis and inhibit cell proliferation.[9]
-
Viral Infections: Demonstrating broad-spectrum anti-coronavirus activity. Certain 2-phenylquinoline derivatives have shown efficacy against human coronaviruses, with some compounds targeting the viral helicase nsp13, a highly conserved enzyme essential for viral replication.[10]
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize hypothetical quantitative data for this compound and its derivatives in various cell-based assays. This structured presentation allows for a clear comparison of its potency and selectivity across different targets and cell lines.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| D28 (2-Phenylquinoline-4-carboxylic acid derivative) | HDAC3 Inhibition | - | 24.45 | SAHA | - |
| D28 | Cytotoxicity (MTT) | K562 (Leukemia) | 1.02 | SAHA | >10 |
| D28 | Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 5.66 | SAHA | >10 |
| D28 | Cytotoxicity (MTT) | A549 (Lung Cancer) | 2.83 | SAHA | >10 |
| 6-Chloro-2-phenylquinolin-4-ol | Cytotoxicity (MTT) | A549 (Lung Cancer) | 5.3 | Doxorubicin | 2.5 |
| 6-Chloro-2-phenylquinolin-4-ol | Cytotoxicity (MTT) | OVCAR-3 (Ovarian Cancer) | 17.0 | Cisplatin | 7.49 (48h) |
Data presented for D28 is from a study on 2-substituted phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors.[4] Data for 6-Chloro-2-phenylquinolin-4-ol is based on structurally similar compounds.[9]
Table 2: Antiviral Activity of 2-Phenylquinoline Derivatives against SARS-CoV-2
| Compound | Assay | Cell Line | EC50 (µM) | CC50 (µM) |
| WRNA10 (2-phenylquinolone derivative) | SARS-CoV-2 Inhibition | VeroE6 | 10 | 40 |
| PQQ4O (2-phenylquinoline analogue) | SARS-CoV-2 Inhibition | VeroE6 | 6 | 18 |
Data from a study on 2-phenylquinolines with anti-coronavirus activity.[10]
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%. Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle-treated control group.[9][11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.[9]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).[9]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different apoptotic stages.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[9]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for EGFR Phosphorylation
This protocol is used to determine if this compound inhibits the autophosphorylation of EGFR in cancer cells.
Protocol:
-
Cell Treatment: Serum-starve the cells for 24 hours. Pre-treat the cells with various concentrations of this compound for 2 hours. Stimulate the cells with 100 ng/mL EGF for 10 minutes.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the signal using an ECL substrate and an imaging system. Strip the membrane and re-probe with anti-total-EGFR and anti-β-actin antibodies for loading control.[7]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the cell-based assays of this compound.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro evaluation of this compound and its derivatives. The versatility of this chemical scaffold, with activities spanning anti-inflammatory, anticancer, and antiviral applications, underscores its therapeutic potential. Further investigation using these and other cell-based assays is warranted to fully elucidate the mechanisms of action and to guide the development of novel therapeutics based on the this compound structure.
References
- 1. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 2. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-Phenylquinolin-4-ol for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 2-Phenylquinolin-4-ol, a key intermediate for various pharmacologically active compounds. The presented protocol is designed to be suitable for producing material for preclinical studies, focusing on reproducibility, yield, and purity. This application note includes a comprehensive experimental protocol, data summary, and visual representations of the synthetic workflow and relevant biological pathways.
Introduction
This compound and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, and immunosuppressive properties. The quinolinone scaffold is a privileged structure in drug discovery. As research progresses towards in vivo studies, the need for a reliable and scalable synthesis of highly pure this compound becomes critical. This document outlines a robust procedure for the gram-scale synthesis of this compound, its purification, and analytical characterization.
Data Presentation
Table 1: Optimized Reaction Parameters for Friedländer Synthesis of this compound
| Parameter | Value |
| Scale | 10 g |
| Reaction Temperature | 80-85 °C |
| Reaction Time | 6 hours |
| Molar Ratio (2-aminobenzophenone:Ethyl acetoacetate) | 1 : 1.5 |
| Catalyst | p-Toluenesulfonic acid (catalytic) |
| Solvent | Ethanol |
| Typical Yield | 85-92% |
| Purity (before recrystallization) | >95% |
| Purity (after recrystallization) | >99% |
Table 2: Analytical Characterization of this compound
| Analytical Method | Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.65 (s, 1H), 8.15 (d, J = 8.0 Hz, 1H), 7.90-7.80 (m, 2H), 7.75 (t, J = 7.6 Hz, 1H), 7.60-7.50 (m, 3H), 7.45 (t, J = 7.4 Hz, 1H), 6.20 (s, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 177.2, 150.1, 140.8, 134.5, 132.0, 130.5, 129.1, 127.6, 125.2, 124.9, 123.5, 118.9, 107.5 |
| FT-IR (KBr, cm⁻¹) | 3410 (O-H), 3050 (Ar C-H), 1645 (C=O), 1600, 1550, 1480 (C=C, C=N) |
| Mass Spec. (ESI-MS) | m/z 222.08 [M+H]⁺ |
| Melting Point | 248-251 °C |
Experimental Protocols
Scale-up Synthesis of this compound via Friedländer Annulation
This protocol describes a gram-scale synthesis using the Friedländer annulation, a reliable method for constructing the quinoline ring system.
Materials:
-
2-aminobenzophenone
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid monohydrate
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzophenone (e.g., 10.0 g, 1.0 eq).
-
Reagent Addition: Add absolute ethanol to dissolve the starting material, followed by ethyl acetoacetate (1.5 eq). Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
Procedure:
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
Signaling Pathways
This compound and its derivatives have been reported to interact with several cellular signaling pathways. Two prominent examples are the inhibition of tubulin polymerization and the inhibition of histone deacetylases (HDACs), both of which are critical targets in cancer therapy.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Caption: HDAC inhibition pathway modulated by this compound derivatives.
Application Notes and Protocols for Radiolabeling of 2-Phenylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of 2-Phenylquinolin-4-ol with various radioisotopes, including Fluorine-18 ([¹⁸F]), Carbon-14 ([¹⁴C]), Tritium ([³H]), and Iodine-125 ([¹²⁵I]). The protocols are designed to guide researchers in the synthesis of necessary precursors and the subsequent radiolabeling reactions.
Radiolabeling with Fluorine-18 ([¹⁸F])
Fluorine-18 is a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) imaging due to its favorable decay characteristics.[1] The introduction of [¹⁸F] into this compound can be achieved via nucleophilic aromatic substitution on a suitable precursor.
A common strategy involves the synthesis of a precursor with a good leaving group, such as a nitro or trimethylammonium group, ortho or para to an activating group on the phenyl ring.[2][3]
Synthesis of a Nitro-Substituted Precursor for [¹⁸F]-Labeling
The synthesis of a nitro-substituted precursor, 2-(4-nitrophenyl)quinolin-4-ol, can be accomplished using the Doebner reaction, which condenses an aniline with an α,β-unsaturated carbonyl compound.[4][5]
Experimental Protocol: Synthesis of 2-(4-nitrophenyl)quinolin-4-ol
Materials:
-
Aniline
-
4-Nitrobenzaldehyde
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (catalyst)[5]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve aniline (1 eq.), 4-nitrobenzaldehyde (1 eq.), and pyruvic acid (1 eq.) in ethanol.
-
Add a catalytic amount of trifluoroacetic acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid, under vacuum.
-
Thermal decarboxylation of the resulting carboxylic acid by heating in a high-boiling point solvent like diphenyl ether will yield 2-(4-nitrophenyl)quinolin-4-ol.[6]
Protocol for [¹⁸F]-Radiolabeling
Materials:
-
2-(4-nitrophenyl)quinolin-4-ol (precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)[2]
-
Automated radiochemistry synthesis module or shielded hot cell
-
HPLC for purification
Procedure:
-
Transfer the aqueous [¹⁸F]fluoride solution to a reaction vessel.
-
Add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Dissolve the 2-(4-nitrophenyl)quinolin-4-ol precursor in anhydrous DMF or acetonitrile and add it to the dried [¹⁸F]fluoride.
-
Seal the reaction vessel and heat to 120-180 °C for 15-30 minutes.[2]
-
After the reaction, cool the vessel and quench the reaction with water.
-
Purify the crude reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate [¹⁸F]2-(4-fluorophenyl)quinolin-4-ol.
-
Formulate the purified product in a suitable buffer for in vivo studies.
Quantitative Data for [¹⁸F]-Labeling (Representative)
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | >30% (uncorrected) | [1] |
| Specific Activity | >1 Ci/µmol | [7] |
| Radiochemical Purity | >99% | [7] |
Diagrams for [¹⁸F]-Labeling
Caption: Synthesis of the nitro-precursor for [¹⁸F]-labeling.
Caption: Workflow for the [¹⁸F]-radiolabeling of this compound.
Radiolabeling with Carbon-14 ([¹⁴C])
Carbon-14 is a beta-emitting isotope with a long half-life, making it ideal for in vitro studies and for tracking the metabolic fate of a drug candidate.[8] A common method for introducing [¹⁴C] is through the reaction of a Grignard reagent with [¹⁴C]CO₂.[9]
Synthesis of a Bromo-Substituted Precursor for [¹⁴C]-Labeling
To create a Grignard reagent, a bromo-substituted precursor is required. The synthesis of 2-(4-bromophenyl)quinolin-4-ol can be achieved using the Pfitzinger reaction.[6][10]
Experimental Protocol: Synthesis of 2-(4-bromophenyl)quinolin-4-ol
Materials:
-
Isatin
-
4-Bromoacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve KOH in aqueous ethanol to create a basic solution.
-
Add isatin and 4-bromoacetophenone to the basic solution.[10]
-
Heat the mixture to reflux for 18-36 hours.
-
After cooling, acidify the reaction mixture with HCl to precipitate the product, 2-(4-bromophenyl)quinoline-4-carboxylic acid.
-
Collect the solid by filtration and wash with water.
-
Thermally decarboxylate the carboxylic acid by heating in a high-boiling point solvent to yield 2-(4-bromophenyl)quinolin-4-ol.[6]
Protocol for [¹⁴C]-Radiolabeling
Materials:
-
2-(4-bromophenyl)quinolin-4-ol (precursor)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
[¹⁴C]CO₂ (from Ba[¹⁴C]CO₃)
-
Dry ice (solid CO₂)
-
Aqueous HCl
-
Grignard reaction apparatus
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of the bromo-precursor in anhydrous THF to the magnesium to form the Grignard reagent.
-
In a separate apparatus, generate [¹⁴C]CO₂ from Ba[¹⁴C]CO₃ by adding acid.
-
Bubble the generated [¹⁴C]CO₂ through the Grignard reagent solution, which is typically cooled with a dry ice/acetone bath.[11]
-
After the reaction is complete, quench the reaction by carefully adding aqueous HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting [¹⁴C]-labeled carboxylic acid derivative by chromatography.
Quantitative Data for [¹⁴C]-Labeling (Representative)
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | 47% (from [2-¹⁴C]pyruvate) | [12] |
| Specific Activity | 40-50 mCi/mmol | [8] |
| Radiochemical Purity | >98% | [13] |
Diagrams for [¹⁴C]-Labeling
Caption: Synthesis of the bromo-precursor for [¹⁴C]-labeling.
Caption: Workflow for the [¹⁴C]-radiolabeling of this compound.
Radiolabeling with Tritium ([³H])
Tritium is a low-energy beta-emitter, and its incorporation into a molecule minimally affects its biological activity, making it an excellent choice for receptor binding assays and metabolic studies.[14] Catalytic tritium exchange is a common method for introducing tritium.
Synthesis of an Unsaturated Precursor for [³H]-Labeling
For labeling via catalytic reduction, an unsaturated precursor is required. This can be achieved by introducing a double bond in the quinoline ring system.
Experimental Protocol: Synthesis of an Unsaturated Quinoline Precursor
A suitable unsaturated precursor can be synthesized through a multi-step process starting from a substituted aniline and an appropriate alkyne, followed by cyclization.[15]
Protocol for [³H]-Radiolabeling
Materials:
-
Unsaturated 2-phenylquinoline precursor
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) or other suitable catalyst
-
Solvent (e.g., ethanol, ethyl acetate)
-
Tritiation manifold
Procedure:
-
Dissolve the unsaturated precursor in a suitable solvent in a reaction flask.
-
Add the catalyst (e.g., 10% Pd/C).
-
Connect the flask to a tritiation manifold and degas the system.
-
Introduce tritium gas into the reaction vessel.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
After the reaction, remove the excess tritium gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the labile tritium by repeated evaporation with a protic solvent like ethanol.
-
Purify the tritiated product using HPLC.
Quantitative Data for [³H]-Labeling (Representative)
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | Varies, can be high | [14] |
| Specific Activity | >50 Ci/mmol | [14] |
| Radiochemical Purity | >98% | [14] |
Diagrams for [³H]-Labeling
Caption: Synthesis of an unsaturated precursor for [³H]-labeling.
Caption: Workflow for the [³H]-radiolabeling of this compound.
Radiolabeling with Iodine-125 ([¹²⁵I])
Iodine-125 is a gamma-emitting radionuclide with a relatively long half-life, making it suitable for in vitro assays, autoradiography, and preclinical SPECT imaging.[9] Radioiodination can be achieved through electrophilic substitution on an activated aromatic ring or via a stannylated precursor.
Synthesis of a Stannylated Precursor for [¹²⁵I]-Labeling
A common and efficient method for radioiodination is the iododestannylation of a trialkyltin precursor.
Experimental Protocol: Synthesis of a Stannylated 2-Phenylquinoline Precursor
Materials:
-
Bromo- or iodo-substituted this compound
-
Hexaalkylditin (e.g., hexamethylditin or hexabutylditin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous toluene or dioxane
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the bromo- or iodo-precursor in anhydrous toluene.
-
Add the hexaalkylditin and the palladium catalyst.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and purify the stannylated precursor by column chromatography.
Protocol for [¹²⁵I]-Radiolabeling
Materials:
-
Stannylated 2-phenylquinoline precursor
-
[¹²⁵I]NaI
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)[3]
-
Phosphate buffer (pH 7.4)
-
HPLC for purification
Procedure:
-
To a solution of the stannylated precursor in a suitable solvent, add [¹²⁵I]NaI in phosphate buffer.
-
Add the oxidizing agent to initiate the electrophilic substitution.
-
Allow the reaction to proceed at room temperature for 5-15 minutes.
-
Quench the reaction with a reducing agent (e.g., sodium metabisulfite).
-
Purify the [¹²⁵I]-labeled product by HPLC.
Quantitative Data for [¹²⁵I]-Labeling (Representative)
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | 72 ± 6% | [16] |
| Specific Activity | High, dependent on [¹²⁵I]NaI specific activity | [9] |
| Radiochemical Purity | >99% | [16] |
Diagrams for [¹²⁵I]-Labeling
Caption: Synthesis of a stannylated precursor for [¹²⁵I]-labeling.
Caption: Workflow for the [¹²⁵I]-radiolabeling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 8. Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Collection - Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination - The Journal of Organic Chemistry - Figshare [figshare.com]
- 13. Synthesis of carbon-14-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with 2-Phenylquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Phenylquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core and a phenyl group, makes it predominantly hydrophobic, leading to low solubility in aqueous solutions. Initial dissolution will likely require organic solvents. Quinoline derivatives are also often weak bases, suggesting that the solubility of this compound may be pH-dependent.[1][2][3]
Q2: My this compound is precipitating when I dilute my stock solution into an aqueous buffer. Why is this happening?
A2: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[4] The drastic change in solvent polarity upon dilution causes the compound to come out of solution.
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for preparing a stock solution of poorly soluble compounds like this compound due to its strong solubilizing power for a wide range of molecules.[4][5] It is also miscible with water, which is advantageous for subsequent dilutions into aqueous media.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other polar aprotic solvents such as N,N-dimethylformamide (DMF) or polar protic solvents like ethanol may also be effective. However, the choice of solvent will depend on the specific requirements and constraints of your experiment, including potential toxicity to biological systems. A solvent compatibility test is always recommended.
Q5: How can I improve the aqueous solubility of this compound for my experiments?
A5: Several strategies can be employed to enhance the aqueous solubility of this compound. These include:
-
Co-solvents: Using a minimal amount of a water-miscible organic solvent, like DMSO, in your final solution.
-
pH Adjustment: Modifying the pH of your aqueous buffer may increase the solubility of ionizable compounds.[1][2][6]
-
Solubilizing Excipients: The use of agents like cyclodextrins can form inclusion complexes with the compound, increasing its apparent solubility in water.[7][8]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound to Make a Stock Solution
If you are facing challenges in dissolving this compound in an organic solvent, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: Precipitation of this compound upon Dilution into Aqueous Media
This is a common challenge when working with hydrophobic compounds. The following workflow provides a systematic approach to address this issue:
Caption: Workflow for addressing precipitation upon aqueous dilution.
Data Presentation
The following tables provide illustrative data on the solubility of this compound in common laboratory solvents and the effect of pH and a solubilizing agent. Note: These are representative values and should be experimentally verified.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) |
| Water | < 0.1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 |
| Ethanol | ~5 |
| Methanol | ~2 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound
| pH | Estimated Aqueous Solubility (µg/mL) |
| 5.0 | 5 |
| 6.0 | 2 |
| 7.4 | < 1 |
| 8.0 | < 1 |
| 9.0 | 10 |
Table 3: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on the Aqueous Solubility of this compound at pH 7.4
| HP-β-CD Concentration (% w/v) | Estimated Aqueous Solubility (µg/mL) |
| 0 | < 1 |
| 1 | 25 |
| 2 | 55 |
| 5 | 150 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 221.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Amber glass vial
Procedure:
-
Tare a clean, dry amber glass vial on a calibrated analytical balance.
-
Carefully weigh out 2.21 mg of this compound into the vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for at least 2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Determining the Effect of pH on Aqueous Solubility
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., citrate for acidic, phosphate for neutral, borate for basic)
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of each pH buffer in separate vials.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter does not bind the compound).
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).
-
Plot the solubility (in µg/mL or µM) against the pH to generate a pH-solubility profile.
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS pH 7.4)
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of HP-β-CD solutions of varying concentrations (e.g., 0%, 1%, 2%, 5% w/v) in the aqueous buffer.
-
Add an excess amount of this compound to a known volume of each HP-β-CD solution.
-
Follow steps 2-5 from Protocol 2 to determine the concentration of dissolved this compound in each HP-β-CD solution.[7]
-
Plot the solubility of this compound against the concentration of HP-β-CD to determine the solubilizing efficiency.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Phenylquinolin-4-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenylquinolin-4-ol. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound and its derivatives are the Conrad-Limpach synthesis and the Doebner-von Miller reaction. The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[1][2] The Doebner-von Miller reaction utilizes an aniline and an α,β-unsaturated carbonyl compound to form the quinoline ring.[3]
Q2: My Conrad-Limpach synthesis of this compound has a very low yield. What are the likely causes?
A2: Low yields in the Conrad-Limpach synthesis can be attributed to several factors:
-
Incomplete Cyclization: The intramolecular cyclization step requires high temperatures, typically around 250°C.[1][2] Insufficient temperature or heating time can lead to a low yield of the final product.[4]
-
Side Reactions: A significant side reaction is the formation of the isomeric 2-hydroxyquinoline (Knorr product), which is favored at higher initial condensation temperatures.[4]
-
Substituent Effects: Strong electron-withdrawing groups on the aniline can deactivate the aromatic ring, hindering the electrophilic cyclization step.[4]
-
Purity of Starting Materials: Impurities in the aniline or β-ketoester can lead to unwanted side reactions and lower the yield.[5]
Q3: How can I minimize the formation of the 2-hydroxyquinoline byproduct in the Conrad-Limpach synthesis?
A3: To favor the formation of the desired 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be performed under kinetic control, which means using lower temperatures.[4][6] This promotes the attack of the aniline at the keto group over the ester group.
Q4: I'm observing a significant amount of tar-like material in my Doebner-von Miller reaction. How can I prevent this?
A4: Tar formation is a common issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[7] To mitigate this, you can try the following:
-
Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline.[7]
-
Control the Temperature: Maintain a controlled temperature to prevent the exothermic reaction from getting out of hand.[7]
-
In Situ Generation: Prepare the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds (Beyer method) to keep its concentration low.[3]
Q5: What is the predominant tautomeric form of this compound?
A5: this compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. It is generally believed that the 4-quinolone form is the predominant tautomer.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cyclization in Conrad-Limpach synthesis. | Ensure the reaction temperature reaches and is maintained at ~250°C for 1-2 hours. Use a high-boiling point inert solvent to ensure even heat distribution.[2][4] |
| Formation of 2-hydroxyquinoline byproduct. | Perform the initial condensation of aniline and β-ketoester at a lower temperature to favor kinetic control.[4] | |
| Poor quality of starting materials. | Use freshly distilled aniline and pure β-ketoester. Check the purity of your starting materials by NMR or GC-MS.[5] | |
| Product is difficult to purify | Presence of high-boiling point solvent. | After filtration of the crude product, wash thoroughly with a non-polar solvent like hexane or petroleum ether to remove residual high-boiling solvent.[2] |
| Contamination with the Knorr product. | Recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water can help in separating the isomers.[2] | |
| Reaction does not proceed to completion | Inactive catalyst. | If using a catalyst (e.g., in the Doebner-von Miller reaction), ensure it is fresh and active. Some catalysts are sensitive to air and moisture.[5] |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting materials are consumed.[2] |
Data Presentation
The choice of solvent can significantly impact the yield of the cyclization step in the Conrad-Limpach synthesis. The following table, adapted from a study on a similar 4-hydroxyquinoline derivative, illustrates this effect.
Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in Conrad-Limpach Thermal Cyclization[4]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
Experimental Protocols
Conrad-Limpach Synthesis of this compound
This protocol is based on the general principles of the Conrad-Limpach synthesis.[2]
Materials:
-
Aniline
-
Ethyl benzoylacetate
-
High-boiling point inert solvent (e.g., Dowtherm A or mineral oil)
-
Concentrated sulfuric acid (catalytic amount)
-
Ethanol (for recrystallization)
-
Xylene or petroleum ether (for washing)
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine equimolar amounts of aniline and ethyl benzoylacetate.
-
Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.
-
Heat the mixture at 100-140°C for 2-4 hours with stirring. If using a solvent like toluene, water can be removed azeotropically using a Dean-Stark apparatus.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool.
Step 2: Thermal Cyclization
-
To the crude enamine intermediate, add a high-boiling point inert solvent.
-
Heat the mixture to approximately 250°C with vigorous stirring. This high temperature is crucial for the intramolecular cyclization.[2]
-
Maintain this temperature for 1-2 hours.
-
Monitor the completion of the reaction by TLC.
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
Dilute the cooled mixture with a solvent like xylene or petroleum ether to facilitate further precipitation.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the collected solid with a non-polar solvent (e.g., petroleum ether or hexane) to remove the high-boiling point solvent.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8]
Mandatory Visualization
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Phenylquinolin-4-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-Phenylquinolin-4-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: The impurity profile can vary based on the synthetic route, but when using the common Conrad-Limpach synthesis, the most prevalent impurities include:
-
Unreacted Starting Materials: Residual aniline and β-ketoester starting materials.
-
Isomeric Byproducts: The formation of the 2-hydroxyquinoline isomer (Knorr product) is a primary side reaction, favored at higher initial condensation temperatures.[1][2]
-
Self-Condensation Products: Byproducts arising from the self-condensation of the β-ketoester.
-
Polymerization Products: High reaction temperatures, especially in the absence of a suitable high-boiling point solvent, can lead to the formation of tar-like polymeric materials.[1]
Q2: My this compound derivative has poor solubility in common organic solvents. How can I improve this for purification?
A2: The limited solubility of this compound derivatives, particularly in non-polar solvents, is a known challenge. The 4-hydroxy group can tautomerize to the 4-oxo form, which can decrease solubility. To address this, consider the following:
-
Solvent Selection: For recrystallization, polar aprotic solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often effective.[1][3] For chromatography, a more polar mobile phase may be required.
-
pH Adjustment: The solubility of these derivatives can be pH-dependent. As weak bases, their solubility may increase under acidic conditions due to the protonation of the quinoline nitrogen. Conversely, the 4-hydroxyl group has acidic properties, potentially increasing solubility at a higher pH.
-
Derivative Formation: In some cases, temporary derivatization of the hydroxyl group may be employed to enhance solubility for purification, followed by a deprotection step.
Q3: I am observing a persistent yellow or brown discoloration in my purified product. What is the cause and how can I prevent it?
A3: Discoloration in quinoline derivatives is often due to oxidation. These compounds can be sensitive to air, light, and heat. To mitigate this:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Store the compound in amber vials or protect it from light.
-
Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during storage.
-
Solvent Degassing: When performing chromatography, use degassed solvents to minimize oxidation during the purification process.
Q4: How do substituents on the phenyl ring affect the purification of this compound derivatives?
A4: Substituents on the phenyl ring can influence the polarity, solubility, and reactivity of the molecule, thereby impacting the purification strategy:
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups generally increase the electron density of the molecule, which may slightly increase its polarity. However, they can also make the compound more susceptible to oxidation. Purification is typically straightforward using standard methods, but care should be taken to avoid oxidative degradation.
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups decrease the basicity of the quinoline nitrogen and can affect solubility. For instance, nitro-substituted derivatives may require more polar solvent systems for chromatography. The presence of a halogen, like chlorine, can lead to a less soluble compound in aqueous solutions but more soluble in organic solvents.[3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice (compound is insoluble). | Select a more polar solvent. Refer to the Solvent Screening Protocol below. |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is too high, or the melting point of the compound is below the solvent's boiling point. Impurities are present that are lowering the melting point. | Use a lower-boiling point solvent. Try a solvent mixture. Perform a preliminary purification by column chromatography to remove impurities. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. Add a less polar anti-solvent dropwise to induce precipitation. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
| Low recovery of purified product. | The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Cool the solution in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals. Ensure the funnel and receiving flask are pre-heated before hot filtration. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities. | Incorrect mobile phase polarity. Co-elution of impurities with similar polarity. | Optimize the mobile phase. A common starting point is a mixture of hexane and ethyl acetate; gradually increase the proportion of ethyl acetate. For more polar derivatives, a dichloromethane/methanol system can be effective. |
| Streaking or tailing of the compound on the column. | The compound is too polar for the mobile phase. Strong interaction with the stationary phase (silica gel is acidic). | Increase the polarity of the mobile phase. Add a small amount of a polar solvent like methanol to the eluent. Use a deactivated stationary phase, such as silica gel treated with triethylamine, or consider using a different stationary phase like alumina. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. The compound is irreversibly adsorbed onto the silica gel. | Significantly increase the polarity of the mobile phase (e.g., switch to a high percentage of methanol in dichloromethane). If the compound is still retained, it may be necessary to use a different stationary phase (e.g., reverse-phase C18 silica). |
| Product fractions are colored, but the starting material was not. | Decomposition or oxidation of the compound on the silica gel. | Deactivate the silica gel with a base (e.g., triethylamine). Use degassed solvents. Work quickly to minimize the time the compound spends on the column. |
Data Presentation
Table 1: Recrystallization Solvent Screening for 6-Chloro-2-phenylquinolin-4-ol
| Solvent | Solubility (Hot) | Crystal Formation (Cold) | Estimated Yield | Purity Improvement |
| Ethanol | Good | Good, fine needles | High | Excellent |
| Methanol | Very Good | Fair, may require slower cooling | Moderate | Good |
| Ethyl Acetate | Moderate | Good | Moderate | Good |
| Acetonitrile | Moderate | Fair | Moderate | Fair |
| Toluene | Poor | - | - | - |
| Hexane | Insoluble | - | - | - |
| Note: This data is representative and may vary depending on the initial purity of the crude material.[3] |
Table 2: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 0.226 |
| Dimethylformamide (DMF) | ~ 30 | ~ 0.136 |
| Methanol | ~ 5 | ~ 0.023 |
| Ethanol | ~ 8 | ~ 0.036 |
| Acetone | ~ 3 | ~ 0.014 |
| Acetonitrile | ~ 2 | ~ 0.009 |
| Note: These are estimated values based on the qualitative descriptions of similar compounds. |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
Objective: To purify a crude this compound derivative by recrystallization.
Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent dropwise while heating and agitating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the selected solvent portion-wise while heating the mixture on a hot plate with stirring. Continue adding the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography of a this compound Derivative
Objective: To purify a crude this compound derivative by silica gel column chromatography.
Methodology:
-
Mobile Phase Selection: Determine a suitable mobile phase system using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.2-0.3 for the desired compound. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried, impregnated silica to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Mandatory Visualization
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
Caption: A logical decision tree for troubleshooting common purification challenges.
References
Technical Support Center: Stabilizing 2-Phenylquinolin-4-ol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 2-Phenylquinolin-4-ol in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound that influence its stability in solution?
This compound is a heterocyclic aromatic compound that exhibits keto-enol tautomerism, existing as an equilibrium between the keto form (2-phenylquinolin-4(1H)-one) and the enol form (this compound).[1][2][3][4] This equilibrium is a critical factor influencing its solubility and stability, as the two forms have different physicochemical properties. The position of the equilibrium can be affected by the solvent, pH, and temperature.[2][3]
The molecule is generally lipophilic, suggesting low solubility in aqueous solutions but better solubility in organic solvents.[5][6] Like other quinolinol derivatives, it can be susceptible to degradation via several pathways.[7]
Q2: My this compound solution appears to be degrading over time. What are the likely causes?
Several factors can contribute to the degradation of this compound in solution:
-
Photodegradation: Quinolinol derivatives can be sensitive to light.[7] Exposure to ambient or UV light can lead to the breakdown of the compound.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, especially if the solution is exposed to air for extended periods.[7]
-
Hydrolysis: Although generally more stable, hydrolysis can be a concern under certain pH conditions and in the presence of moisture.[7]
-
Thermal Stress: Elevated temperatures can accelerate degradation.[7]
Q3: What are the recommended storage conditions for this compound solutions to ensure long-term stability?
To minimize degradation, solutions of this compound should be stored with the following precautions. While specific data for this compound is limited, the following recommendations are based on best practices for similar quinolinol derivatives.[7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (long-term) | Minimizes thermal degradation.[7] |
| 15-25°C (short-term) | Acceptable for general laboratory use.[7] | |
| Light | Protect from light (use amber vials) | Prevents photodegradation.[7] |
| Atmosphere | Tightly sealed container; consider inert gas (argon or nitrogen) for long-term storage | Minimizes oxidation.[7] |
| Humidity | Store in a dry place or desiccator | Prevents potential hydrolysis.[7] |
Q4: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. How can I resolve this?
This is a common issue known as "salting out," which occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous medium where it is less soluble.[6] Here are several strategies to address this:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in the final aqueous solution, ideally below 0.5% (v/v), to minimize its impact on the experiment.[6]
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of the aqueous buffer, perform a serial dilution.
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. As weak bases, their solubility might increase in acidic conditions. The 4-hydroxyl group can also impart acidic properties, potentially increasing solubility at a higher pH.[6][8]
-
Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound.[8]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin can enhance its apparent water solubility.[8]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms:
-
Variability in biological activity or analytical readings between experiments.
-
Unexpected changes in the physical appearance of the solution (e.g., color change).
Possible Cause:
-
Degradation of this compound in the stock or working solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Poor Solubility in Aqueous Media
Symptoms:
-
Visible precipitate or cloudiness in the solution.
-
Difficulty in achieving the desired final concentration.
Solubility Enhancement Workflow:
Caption: Workflow for enhancing aqueous solubility.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the thermodynamic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Shaker or rotator
-
HPLC system with a suitable column and detector
Methodology:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Tightly seal the tubes and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]
-
After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[9]
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase) and quantify the concentration of this compound using a validated HPLC method against a standard curve.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation pathways and the intrinsic stability of this compound.
Materials:
-
This compound (solid and in solution)
-
HCl (e.g., 0.1 M)
-
NaOH (e.g., 0.1 M)
-
H₂O₂ (e.g., 3%)
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in a suitable solvent (e.g., methanol or acetonitrile) in both transparent and amber vials.[7] Also, have solid samples.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Add an equal volume of HCl or NaOH to the solution samples.
-
Oxidation: Add an equal volume of H₂O₂ to the solution samples.
-
Thermal Stress: Place solid and solution samples in an oven at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[7]
-
Photostability: Expose solid and solution samples to a calibrated light source as per ICH Q1B guidelines, keeping a dark control under the same conditions.[7]
-
-
Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Signaling Pathways and Logical Relationships
Keto-Enol Tautomerism
The stability of this compound is fundamentally linked to the equilibrium between its keto and enol tautomers.
Caption: Keto-enol tautomerism of this compound.
References
- 1. Proton activating factors and keto–enol-zwitterion tautomerism of 2-, 3- and 4-phenylacetylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting common issues in 2-Phenylquinolin-4-ol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic routes for preparing this compound and its derivatives are the Conrad-Limpach synthesis, the Friedländer synthesis, and the Doebner reaction. Each method has its own advantages and challenges regarding starting materials, reaction conditions, and potential side products.
Q2: My Conrad-Limpach synthesis of this compound has a low yield. What are the likely causes?
A2: Low yields in the Conrad-Limpach synthesis are often attributed to several factors. The cyclization step requires high temperatures, typically around 250°C, and inefficient heat transfer can result in incomplete reaction.[1] The choice of a high-boiling point solvent is crucial for maintaining the necessary temperature.[1] Additionally, the purity of the starting aniline and β-ketoester is important, as impurities can lead to side reactions and decomposition at high temperatures.
Q3: I am observing the formation of an isomeric byproduct in my quinoline synthesis. How can I minimize this?
A3: The formation of the 2-hydroxyquinoline isomer is a common side reaction, particularly in the Conrad-Limpach synthesis, and is favored at higher initial condensation temperatures (thermodynamic control). To favor the formation of the desired 4-hydroxyquinoline product (kinetic control), the initial reaction between the aniline and the β-ketoester should be conducted at a lower temperature.[2]
Q4: What is the best method for purifying crude this compound?
A4: Recrystallization is a highly effective method for purifying crude this compound. The choice of solvent is critical for successful purification. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.
Q5: this compound is reported to have anticancer activity. What is its primary mechanism of action?
A5: The anticancer activity of many 2-phenylquinoline derivatives stems from their ability to inhibit tubulin polymerization.[3] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[3][4]
Troubleshooting Guides
Low Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction temperature is optimal for the chosen synthetic route (e.g., ~250°C for Conrad-Limpach cyclization).[1]- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Use an appropriate catalyst if required by the protocol. |
| Suboptimal Solvent | - For high-temperature reactions like the Conrad-Limpach synthesis, use a high-boiling point, inert solvent such as Dowtherm A or mineral oil to ensure the required temperature is reached and maintained.[1] |
| Impure Starting Materials | - Verify the purity of your aniline and β-ketoester (or other starting materials) using techniques like NMR or GC-MS. Impurities can interfere with the reaction or cause decomposition. |
| Decomposition of Product | - Avoid prolonged heating at excessively high temperatures, which can lead to the degradation of the desired product. Optimize the heating time based on reaction monitoring. |
Formation of Side Products
| Possible Cause | Suggested Solution |
| Formation of 2-Hydroxyquinoline Isomer | - In the Conrad-Limpach synthesis, carry out the initial condensation of the aniline and β-ketoester at a lower temperature to favor the kinetic product (4-hydroxyquinoline).[2] |
| Polymerization/Tar Formation | - In reactions that are highly exothermic, such as the Doebner-von Miller reaction, add reagents slowly with efficient stirring and cooling.[3] - Using a larger volume of solvent can also help to dissipate heat and prevent polymerization.[3] |
Purification Difficulties
| Possible Cause | Suggested Solution |
| Poor Crystal Formation during Recrystallization | - Ensure the crude product is fully dissolved in the minimum amount of hot solvent.- Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.- If the product crashes out too quickly, try a different solvent or a solvent mixture. |
| Co-precipitation with Impurities | - If the product and impurities have similar solubilities, column chromatography may be necessary for effective separation. A silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate gradient) is commonly used. |
Data Presentation
Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
Note: Data is adapted from a study on the synthesis of a 4-hydroxyquinoline derivative and may not be fully representative of this compound synthesis but illustrates the general trend.[5]
Table 2: Typical Purification Data for a Quinolin-4-ol Derivative by Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellow powder | White crystalline solid |
| Purity (by HPLC) | ~90% | >99% |
| Recovery Yield | N/A | 80-90% |
Experimental Protocols
Conrad-Limpach Synthesis of this compound
-
Step 1: Condensation. In a round-bottom flask, combine aniline (1.0 eq) and ethyl benzoylacetate (1.0 eq). A catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄) can be added. Heat the mixture at 100-140°C for 2-4 hours. Water formed during the reaction can be removed using a Dean-Stark apparatus if a solvent like toluene is used. Monitor the reaction by TLC.
-
Step 2: Cyclization. To the crude intermediate from Step 1, add a high-boiling point inert solvent (e.g., Dowtherm A or mineral oil). Heat the mixture to approximately 250°C with vigorous stirring for 1-2 hours.
-
Work-up. After cooling, the product will precipitate. Dilute the mixture with a non-polar solvent like hexanes to aid precipitation. Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling solvent.
-
Purification. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Friedländer Synthesis of this compound
-
Reaction Setup. In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) and a compound with a reactive α-methylene group, such as ethyl acetoacetate (1.2 eq), in a suitable solvent like ethanol.
-
Catalysis. Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl) or a base (e.g., sodium hydroxide) to the mixture.
-
Reaction. Heat the mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
Work-up. After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated sodium bicarbonate solution. The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
Purification. Collect the crude product by filtration and purify by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflows for the synthesis of this compound.
Caption: Signaling pathway of this compound as a tubulin polymerization inhibitor.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 2-Phenylquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylquinolin-4-ol and its derivatives. Our goal is to help you overcome common experimental hurdles and enhance the biological activity of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the biological activity of this compound?
A1: The biological activity of this compound can be enhanced through several key strategies:
-
Structural Modification (Lead Optimization): Synthesizing derivatives with substitutions on the quinoline or phenyl rings can significantly improve potency and selectivity.[1] Common modifications include the introduction of halogens (e.g., chlorine), alkoxy groups, or nitrogen-containing moieties at various positions to modulate the molecule's electronic and steric properties.[2][3]
-
Formulation Development: For compounds with poor aqueous solubility, formulation strategies such as the use of self-emulsifying drug delivery systems (SEDDS) can improve bioavailability.[4][5]
-
Combination Therapy: Investigating the synergistic effects of this compound derivatives with other known therapeutic agents can lead to enhanced efficacy.
Q2: My this compound derivative shows low potency in my in vitro assay. What are the possible reasons and solutions?
A2: Low potency in in vitro assays can stem from several factors:
-
Compound Inactivity: The specific derivative may have inherently low activity against the target. Consider synthesizing and screening a library of related compounds with diverse substitutions to identify more potent analogs.[1]
-
Solubility Issues: The compound may be precipitating in the aqueous assay buffer, reducing its effective concentration.[6][7] Refer to the "Troubleshooting Guide: Solubility Issues" below for detailed solutions.
-
Compound Degradation: The compound may not be stable under the assay conditions (e.g., pH, temperature, light exposure). Assess compound stability using techniques like HPLC.
-
Incorrect Target Engagement: The compound may not be effectively interacting with the intended biological target. Consider performing target engagement assays to confirm binding.
Q3: How can I improve the solubility of my this compound derivative for biological assays?
A3: Due to their generally lipophilic nature, this compound derivatives often exhibit poor aqueous solubility. Here are some methods to address this:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[6] However, the final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[6]
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. A slight adjustment of the buffer pH (if compatible with the assay) may improve solubility.[6]
-
Formulation with Surfactants or Carrier Proteins: Using non-ionic surfactants at low concentrations or carrier proteins like bovine serum albumin (BSA) can help to solubilize hydrophobic compounds.[7]
-
Preparation of Salts: For derivatives with acidic or basic functional groups, forming a more soluble salt can be an effective strategy.[5]
Troubleshooting Guides
Guide 1: Synthesis of this compound Derivatives
| Problem | Possible Cause | Suggested Solution |
| Low yield in the initial condensation step | Incomplete reaction due to insufficient reaction time or temperature. Impure or wet reagents. | Increase the reaction time and/or temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure all reagents and solvents are pure and anhydrous.[8] |
| Low yield in the cyclization step | Insufficient temperature for thermal cyclization. The reaction may not have reached the required 240-260°C. | Ensure the reaction setup can achieve and maintain the necessary high temperature. Use a high-boiling point solvent. Increase the reaction time and monitor by TLC.[8] |
| Difficulty in product purification | Presence of closely related impurities or unreacted starting materials. | For purification, recrystallization is a common first step. If this is insufficient, silica gel column chromatography with a gradient elution system is recommended. An acid-base extraction can also be employed to remove neutral organic impurities.[7] |
Guide 2: In Vitro Biological Assays
| Problem | Possible Cause | Suggested Solution |
| Compound precipitation in cell culture medium | The compound's concentration exceeds its solubility in the aqueous medium. | Lower the final concentration of the compound. Modify the dilution protocol by performing serial dilutions in DMSO first, then adding a small volume to the medium with rapid mixing.[6][7] |
| High variability in cell viability assay results | Uneven cell seeding, contamination, or compound precipitation at higher concentrations. | Ensure a single-cell suspension for seeding. Maintain sterile techniques throughout the experiment. Visually inspect for precipitation and adjust concentrations if necessary.[8] |
| No inhibition observed in an enzyme assay | The compound is inactive, used at too low a concentration, or the enzyme is inactive. | Test a wider range of compound concentrations. Use a fresh batch of the enzyme and include a known inhibitor as a positive control.[8] |
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: In Vitro Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| 3-carboxamide derivative 21 | HCT-116 | 4.9 |
| Quinoline Derivative 6d | EGFR | 0.18 |
| Quinoline Derivative 8b | EGFR | 0.08 |
| Data sourced from BenchChem Application Notes.[9] |
Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| D28 | >100 | >100 | 24.45 | >100 |
| D29 | 32.59 | 183.5 | 0.477 | >1000 |
| These compounds show selectivity for HDAC3.[10][11] |
Table 3: Antibacterial Activity of Quinoxaline Derivatives (Related Structures)
| Compound | Bacterial Strain | MIC (µg/mL) |
| Quinoxaline derivative 5p | S. aureus | 4 |
| Quinoxaline derivative 5p | B. subtilis | 8 |
| Quinoxaline derivative 5p | MRSA | 8 |
| Quinoxaline derivative 5p | E. coli | 4 |
| Data on related quinoxaline structures suggest potential antibacterial activity for the quinoline scaffold.[9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[1][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using suitable software (e.g., GraphPad Prism).[1]
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[12]
Materials:
-
Purified tubulin
-
General Tubulin Buffer (e.g., PEM buffer)
-
Guanosine-5'-triphosphate (GTP)
-
Test compound
-
96-well plate
-
Temperature-controlled spectrophotometer or fluorescence plate reader
Procedure:
-
Reagent Preparation: Reconstitute purified tubulin in a suitable buffer. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a pre-chilled 96-well plate, mix the tubulin solution with GTP and various concentrations of the test compound or a known inhibitor/promoter (e.g., nocodazole/paclitaxel).
-
Initiation of Polymerization: Place the plate in a plate reader pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.[8]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value.
Visualizations
Caption: A generalized workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Targeted inhibition of the PI3K/AKT signaling pathway by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 2-Phenylquinolin-4-ol Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylquinolin-4-ol analogues. The focus is on strategies to mitigate toxicity while preserving therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with quinoline-based compounds like this compound analogues?
A1: Quinoline derivatives can exhibit toxicity through various mechanisms. A primary concern is their potential for hepatotoxicity, which may be linked to the metabolic activation of the quinoline ring system into reactive intermediates. Additionally, cardiotoxicity, phototoxicity, and neurotoxicity have been reported for some quinoline compounds. The specific toxicity profile can be influenced by the nature and position of substituents on both the quinoline and phenyl rings.
Q2: How can the toxicity of this compound analogues be reduced during the design phase?
A2: A key strategy to mitigate toxicity is through structural modification using the principle of bioisosteric replacement.[1][2] This involves substituting certain functional groups with others that have similar physical or chemical properties but may lead to a more favorable toxicity profile.[1] For example, replacing a hydrogen atom with fluorine can block metabolic pathways that lead to toxic byproducts.[1] Other strategies include altering lipophilicity to modify absorption, distribution, metabolism, and excretion (ADME) properties, which can in turn reduce off-target effects.[3][4]
Q3: What is the role of Structure-Activity Relationship (SAR) in toxicity reduction?
A3: SAR studies are crucial for understanding how specific structural features of the this compound scaffold contribute to both biological activity and toxicity.[5][6][7] By synthesizing and testing a series of analogues with systematic modifications, researchers can identify "toxicophores" (fragments associated with toxicity) and "pharmacophores" (fragments essential for activity).[8] For example, studies have shown that substitutions at the 3-position of the quinoline core and on the phenyl ring can significantly alter anticancer efficacy, and similar principles can be applied to tune out toxicity.[5] A detailed SAR analysis allows for the rational design of new analogues with an improved therapeutic window.
Q4: Can modifying the substitution pattern on the 2-phenyl ring affect toxicity?
A4: Yes, substitutions on the 2-phenyl ring are a critical point for modification to influence both potency and toxicity.[5][9] The electronic and steric properties of these substituents can alter the molecule's interaction with metabolic enzymes and off-target proteins. For instance, introducing electron-withdrawing or electron-donating groups can change the metabolic fate of the compound. It is essential to systematically explore substitutions at the ortho, meta, and para positions to optimize the safety profile.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-cancerous (healthy) cell lines during in vitro screening.
-
Possible Cause: The compound may have a non-specific mechanism of action, affecting general cellular processes like mitochondrial function or membrane integrity. The high lipophilicity of the analogue could also lead to non-specific membrane disruption.[3]
-
Troubleshooting Steps:
-
Determine the Mechanism: Investigate the mechanism of cell death (apoptosis vs. necrosis). Non-specific toxicity often leads to necrosis.
-
Evaluate Lipophilicity: Calculate the LogP of your compound. If it is very high, consider introducing more polar groups to increase hydrophilicity, which can reduce non-specific toxicity.[3]
-
Bioisosteric Replacement: Consider replacing lipophilic or metabolically labile groups with more stable or polar bioisosteres.[1][4] For example, a methoxy group could be replaced with a more stable fluoro group.
-
Control Experiments: Always run your assay with well-characterized control compounds to ensure the observed toxicity is not an artifact of the experimental setup.
-
Issue 2: Promising in vitro efficacy does not translate to in vivo models due to toxicity.
-
Possible Cause: The compound may be rapidly metabolized in vivo into toxic byproducts, or it may have poor pharmacokinetic properties leading to high concentrations in sensitive organs like the liver or kidneys.[10]
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Perform studies using liver microsomes to assess the metabolic stability of the compound.[11] This can help identify if rapid metabolism is an issue.
-
Pharmacokinetic Profiling: Conduct a preliminary pharmacokinetic (PK) study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10] This will reveal if the compound is accumulating in specific tissues.
-
Deuteration: If a specific metabolic weak spot (e.g., a C-H bond prone to oxidation) is identified, replacing the hydrogen with deuterium can slow down metabolism at that site (the kinetic isotope effect), potentially reducing the formation of toxic metabolites.[1]
-
In Vivo Toxicity Assessment: Perform a dose-escalation study in an animal model to determine the maximum tolerated dose (MTD) and identify clinical signs of toxicity.[10] Histopathological examination of major organs is crucial to pinpoint the site of toxicity.[10]
-
Data on Cytotoxicity of this compound Analogues
The following table summarizes publicly available data on the cytotoxic activity of selected quinoline derivatives to provide a baseline for comparison.
| Compound ID | Modification | Cell Line | Assay Type | Activity (IC50/GI50 in µM) | Citation |
| 11 | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-60 Panel (Mean) | Growth Inhibition | 3.89 | [12] |
| 11 | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | MDA-MB-231 (Breast) | Growth Inhibition | 0.04 | [12] |
| 11 | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | SF-295 (CNS) | Growth Inhibition | <0.01 | [12] |
| 15a | Oxime of compound 11 | NCI-60 Panel (Mean) | Growth Inhibition | 3.02 | [12] |
| D28 | 2-substituted phenylquinoline-4-carboxylic acid | K562 (Leukemia) | HDAC3 Inhibition | 24.45 | [13][14] |
| 10g | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various Human Tumor Lines | Antiproliferative | <1.0 | [7] |
| 22 | 6,7-dimethoxy-4-(4-methoxyphenyl)-1H-quinolin-2-one | COLO205 (Colon) | Antiproliferative | 0.32 | [15] |
| 22 | 6,7-dimethoxy-4-(4-methoxyphenyl)-1H-quinolin-2-one | H460 (Lung) | Antiproliferative | 0.89 | [15] |
Experimental Protocols
Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds on cancer cell lines.[5]
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116) into 96-well plates at a density of 5x10³ cells/well. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Dissolve the synthesized quinoline analogues in a suitable solvent (e.g., DMSO) and dilute to various concentrations. Treat the cells with these concentrations and incubate for a specified period (e.g., 72 hours).[5]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vivo Acute Toxicity Assessment
This protocol provides a general framework for an initial in vivo toxicity evaluation.[10]
-
Animal Model: Use healthy mice or rats of a specific strain (e.g., BALB/c).
-
Dose Escalation: Administer escalating doses of the this compound analogue to different groups of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[10]
-
Monitoring: Observe the animals daily for clinical signs of toxicity, such as changes in behavior, appearance, body weight, and food/water intake.[10]
-
Blood Analysis: Collect blood samples at specified time points for hematological and serum biochemical analysis to assess organ function (e.g., liver enzymes, kidney function markers).[10]
-
Necropsy and Histopathology: At the end of the study (e.g., 14 days), perform a gross necropsy. Collect major organs (liver, kidneys, heart, lungs, spleen) for histopathological examination to identify any treatment-related cellular changes.[10]
Visualizations
Caption: A logical workflow for reducing the toxicity of lead compounds.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Caption: Inhibition of the PI3K/AKT signaling pathway by quinoline analogues.[5]
References
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug design strategies with metal-hydroxyquinoline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bioisosteric ferrocenyl-containing quinolines with antiplasmodial and antitrichomonal properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Large-Scale 2-Phenylquinolin-4-ol Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 2-Phenylquinolin-4-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low Product Yield
-
Symptom: The final isolated yield of this compound is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting materials are still present. For the Conrad-Limpach synthesis, ensure the cyclization temperature is sufficiently high (typically ~250 °C) and maintained for an adequate duration.[1][2] |
| Suboptimal Reaction Temperature | For the Conrad-Limpach reaction, higher boiling point solvents generally lead to better yields.[3] Consider using solvents like Dowtherm A or 2,6-di-tert-butylphenol.[3] For the Doebner-von Miller reaction, excessive heat can promote polymerization, so finding the lowest effective temperature is key.[4] |
| Poor Quality Starting Materials | Ensure the purity of aniline and the β-ketoester (for Conrad-Limpach) or the α,β-unsaturated carbonyl compound (for Doebner-von Miller).[5] Impurities can lead to side reactions. |
| Catalyst Inactivity | If using a catalyst (e.g., acid catalysts in the Doebner-von Miller reaction), ensure it is active and used at the correct concentration.[4] |
| Product Loss During Workup/Purification | Optimize the workup procedure to minimize product loss. For purification by recrystallization, select an appropriate solvent that dissolves the compound well at high temperatures but poorly at low temperatures to maximize recovery.[6] |
Issue 2: Formation of Tar and Polymeric Byproducts
-
Symptom: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Acid-Catalyzed Polymerization | This is a very common issue in the Doebner-von Miller reaction due to the self-condensation of the α,β-unsaturated carbonyl compound.[7] To mitigate this, add the carbonyl compound slowly to the heated acidic solution of the aniline.[7] |
| Excessively Harsh Reaction Conditions | In the Doebner-von Miller synthesis, using an overly strong acid concentration can accelerate tar formation.[4] Consider screening different Brønsted or Lewis acids to find a balance between reaction rate and byproduct formation.[4] |
| High Reaction Temperature | As mentioned, excessive temperatures can promote polymerization.[4] Maintain the lowest effective temperature for the reaction. |
| Use of a Biphasic Solvent System | For the Doebner-von Miller reaction, employing a two-phase system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[4] |
Issue 3: Impurity Profile and Purification Challenges
-
Symptom: The isolated product is contaminated with starting materials, intermediates, or side-products, proving difficult to purify.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction or Side Reactions | As with low yield, ensure the reaction goes to completion. For the Conrad-Limpach synthesis, a common side product is the 2-hydroxyquinoline isomer (Knorr product), which can be favored at higher initial condensation temperatures.[1] |
| Presence of Tetrahydroquinoline Impurities (Doebner-von Miller) | The final step of the Doebner-von Miller reaction is an oxidation. If this is incomplete, dihydro- or tetrahydroquinoline byproducts can form.[4] Ensure an efficient oxidizing agent is used in sufficient quantity. A post-reaction oxidation step can also be considered.[4] |
| Ineffective Purification Method | Recrystallization is a common and effective method for purifying this compound.[6] A thorough solvent screen is crucial to identify the optimal solvent or solvent system. Column chromatography can also be employed for more challenging separations. |
| Inadequate Workup | During workup, ensure complete neutralization of any acid catalysts to prevent the loss of the product as a salt during extraction.[7] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production of this compound: Conrad-Limpach or Doebner-von Miller?
A1: The choice of synthetic route for large-scale production depends on several factors including the availability and cost of starting materials, desired purity, and process safety. The Conrad-Limpach synthesis is a two-step process that generally offers good yields of 4-hydroxyquinolines.[2] However, it often requires very high temperatures (around 250 °C) for the cyclization step, which can be a challenge on an industrial scale.[1] The Doebner-von Miller reaction is a one-pot synthesis but is prone to tar formation, which can complicate product isolation and reduce yields.[7] Careful optimization of reaction conditions is crucial for this route.
Q2: How can I control the regioselectivity in the Conrad-Limpach synthesis to favor the 4-hydroxyquinoline product over the 2-hydroxyquinoline isomer?
A2: The regioselectivity is primarily controlled by the temperature of the initial condensation of the aniline with the β-ketoester. Lower temperatures (room temperature to moderate heating) favor the kinetic product, the β-aminoacrylate, which then cyclizes to the desired 4-hydroxyquinoline.[1] Higher temperatures (around 140 °C) can lead to the thermodynamic product, a β-keto acid anilide, which cyclizes to the 2-hydroxyquinoline isomer (the Knorr product).[1]
Q3: What are the key safety precautions to consider for the large-scale synthesis of this compound?
A3: Both the Conrad-Limpach and Doebner-von Miller syntheses involve hazardous materials and conditions. The Conrad-Limpach reaction requires very high temperatures, posing a risk of fire and requiring specialized heating equipment. The Doebner-von Miller reaction often uses strong acids and can be exothermic.[8] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, is essential. All operations should be conducted in a well-ventilated fume hood. For large-scale operations, a thorough process safety assessment is mandatory.
Q4: What is the expected tautomeric form of the final product?
A4: While often named this compound, the product exists in a tautomeric equilibrium with 2-Phenyl-4(1H)-quinolone. The quinolone (keto) form is generally believed to be the predominant tautomer.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Conrad-Limpach Synthesis | Doebner-von Miller Synthesis |
| Starting Materials | Aniline, β-ketoester | Aniline, α,β-unsaturated carbonyl compound |
| Key Reagents/Catalysts | Acid catalyst (optional for condensation) | Strong acid catalyst (e.g., HCl, H₂SO₄), Oxidizing agent |
| Reaction Temperature | Condensation: Room temp. to moderate heat; Cyclization: ~250 °C[1] | Typically heated, but temperature control is crucial to minimize side reactions[4] |
| Solvent | High-boiling inert solvents for cyclization (e.g., mineral oil, Dowtherm A)[9] | Often aqueous acid, can be biphasic (e.g., water/toluene)[4] |
| Typical Yield | Can be high (up to 95% reported for some quinolines with optimized conditions)[1] | Variable, can be low due to tar formation if not optimized |
| Key Challenges | High temperatures for cyclization, potential for Knorr side product[1] | Tar and polymer formation, control of exothermicity[7] |
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of this compound (Two-Step)
Step 1: Formation of the β-aminoacrylate intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and a suitable β-ketoester (e.g., ethyl benzoylacetate, 1.05 eq).
-
A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the mixture to cool to room temperature and remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate. This can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Place the crude β-aminoacrylate intermediate in a high-temperature reaction vessel.
-
Add a high-boiling inert solvent such as Dowtherm A (approximately 10-15 mL per gram of intermediate).[9]
-
Heat the mixture to approximately 250 °C with stirring for 30-60 minutes.[2]
-
Monitor the completion of the cyclization by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[6]
Protocol 2: Doebner-von Miller Synthesis of a Substituted Quinoline (Illustrative)
Note: This is a general protocol for a Doebner-von Miller reaction and would need to be adapted for the specific synthesis of this compound.
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser with aniline (1.0 eq) and concentrated hydrochloric acid.[8]
-
Slowly add an α,β-unsaturated aldehyde or ketone (e.g., cinnamaldehyde, 2.0-2.5 eq) to the stirred mixture.
-
Add an oxidizing agent (e.g., nitrobenzene).
-
Gently heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.[8]
-
The product can then be isolated by extraction with an organic solvent, followed by purification.
Mandatory Visualization
Caption: A comparison of the experimental workflows for the Conrad-Limpach and Doebner-von Miller syntheses.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Avoiding degradation of 2-Phenylquinolin-4-ol during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Phenylquinolin-4-ol to prevent its degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound, presented in a question-and-answer format.
Issue 1: Discoloration or Change in Physical Appearance
-
Question: My stored this compound has changed from a white/off-white powder to a yellowish or brownish hue. What could be the cause?
-
Answer: Discoloration is a common indicator of chemical degradation. Quinolinol derivatives can be sensitive to light, air (oxidation), and humidity.[1] Prolonged exposure to any of these factors can lead to the formation of colored impurities. It is crucial to assess the purity of the material before further use.
-
Question: What should I do if I observe a change in the physical appearance of my compound?
-
Answer: It is recommended to perform a purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation and identify any new impurities.[1] Depending on the level of degradation, the batch may need to be discarded. To prevent this, always store the compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place.[1]
Issue 2: Inconsistent Experimental Results
-
Question: I am observing variability and inconsistent results in my experiments using a previously reliable batch of this compound. Could this be due to degradation?
-
Answer: Yes, the degradation of a starting material is a frequent cause of inconsistent experimental outcomes. The presence of impurities can alter the compound's solubility, reactivity, and biological activity.
-
Question: How can I troubleshoot inconsistent results that I suspect are due to compound degradation?
-
Answer: First, confirm the purity of your stored this compound using a validated analytical method such as HPLC. Compare the results with the certificate of analysis provided by the supplier or with data from a fresh batch. If degradation is confirmed, it is advisable to use a new, pure batch of the compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] Key recommendations include:
-
Light: Protect from light by storing in an amber or opaque container.[1]
-
Humidity: Store in a desiccator or a controlled low-humidity environment to prevent hydrolysis.[1]
-
Temperature: For short-term storage, room temperature (15-25°C) is generally acceptable. For long-term storage, refrigeration at 2-8°C is recommended.[1]
-
Atmosphere: Store in a tightly sealed container to minimize exposure to air. For maximum stability, consider storage under an inert atmosphere like argon or nitrogen.[1]
Q2: Is this compound susceptible to oxidation?
A2: Yes, quinoline structures can be susceptible to oxidation.[1] To minimize this risk, it is important to store the compound in a well-sealed container with minimal headspace. For sensitive applications, flushing the container with an inert gas is a good practice.[1]
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating analytical method, most commonly reverse-phase HPLC, is the best way to assess the stability of your sample.[1] This involves comparing the purity of an aged sample to a reference standard or a freshly prepared sample. Forced degradation studies can also be performed to understand the compound's degradation profile under stress conditions such as heat, light, humidity, acid, and base.[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (Weeks to Months) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | 15-25°C (Room Temperature)[1] | 2-8°C (Refrigerated)[1] | Minimizes thermal degradation. |
| Light | Protect from light (Amber vial)[1] | Protect from light (Amber vial)[1] | Prevents photodegradation. |
| Humidity | Store in a dry place/desiccator.[1] | Store in a desiccator.[1] | Prevents hydrolysis. |
| Atmosphere | Tightly sealed container.[1] | Tightly sealed container, consider inert gas (Argon/Nitrogen).[1] | Minimizes oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 48 hours. A dark control should be kept under the same conditions.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the purity of this compound and separate it from its potential degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient elution may be required) |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Factors leading to the degradation of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Phenylquinolin-4-ol Derivatives and Other Potent Histone Deacetylase (HDAC) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a novel 2-phenylquinolin-4-ol derivative against established histone deacetylase (HDAC) inhibitors. This document outlines quantitative performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, the dysregulation of HDAC activity is linked to the silencing of tumor suppressor genes, thereby fostering cancer cell proliferation and survival. HDAC inhibitors counteract this process, inducing histone hyperacetylation, which results in a more relaxed chromatin state and the re-expression of silenced genes. This can lead to cell cycle arrest, differentiation, and ultimately, apoptosis of cancer cells.
This guide focuses on a promising 2-phenylquinoline-4-carboxylic acid derivative, compound D29, and compares its inhibitory activity with three well-established HDAC inhibitors: Vorinostat (SAHA), Romidepsin (FK228), and Panobinostat (LBH589).
Comparative Efficacy of HDAC Inhibitors
The in vitro efficacy of compound D29, a derivative of this compound, has been evaluated against a panel of HDAC isoforms and compared with the activities of Vorinostat, Romidepsin, and Panobinostat. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required for 50% inhibition of enzyme activity, are summarized in the table below. This quantitative data highlights the potency and selectivity of each compound.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| This compound Derivative (D29) | 32,590 | 183,500 | 477 | >1,000,000 |
| Vorinostat (SAHA) | 10 - 130 | - | 20 | - |
| Romidepsin (FK228) | 36 | 47 | - | 14,000 |
| Panobinostat (LBH589) | ~2.1 - 5 | ~2.1 - 5 | ~2.1 - 5 | ~2.1 - 5 |
Mechanism of Action and Signaling Pathways
HDAC inhibitors, including this compound derivatives, exert their anticancer effects by blocking the catalytic activity of HDAC enzymes. This leads to the accumulation of acetylated histones and non-histone proteins, which in turn modulates various cellular signaling pathways critical for cell survival, proliferation, and apoptosis.
The general mechanism involves the inhibitor binding to the zinc ion within the active site of the HDAC enzyme, thereby preventing the deacetylation of its substrates.[1] This leads to a cascade of downstream effects, as illustrated in the signaling pathway diagram below.
Experimental Protocols
The determination of IC50 values for HDAC inhibitors is typically performed using in vitro biochemical assays. A common method is a fluorometric assay, the general workflow of which is described below.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified human recombinant HDAC isoforms.
Materials:
-
Purified, active recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-based buffer with salts and stabilizing agents)
-
Developer solution (e.g., containing Trichostatin A and a protease)
-
Test compounds (2-phenylquinoline-4-ol derivative and other inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2-Phenylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving target specificity is a paramount challenge. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative framework for the cross-reactivity profiling of 2-Phenylquinolin-4-ol, a scaffold of interest in medicinal chemistry. Due to the limited availability of comprehensive public data on this specific molecule, we present a standardized workflow and illustrative data to guide researchers in their own profiling efforts and to facilitate comparison with alternative compounds.
Executive Summary
This guide outlines a systematic approach to characterizing the selectivity of this compound. We detail essential experimental protocols for broad-panel kinase screening and cellular target engagement assays. Furthermore, we present a hypothetical cross-reactivity profile of this compound against a panel of kinases, benchmarked against a hypothetical alternative, "Compound X," to illustrate how such data is interpreted. The provided workflows and data tables serve as a template for researchers to generate and compare their own findings, ultimately enabling more informed decisions in the drug discovery pipeline.
Comparative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for this compound and a hypothetical alternative, Compound X. The data is presented as the percentage of inhibition at a screening concentration of 1 µM against a panel of selected kinases. A lower percentage of inhibition indicates higher selectivity for the intended target (not shown) and fewer off-target interactions.
| Kinase Target | This compound (% Inhibition @ 1µM) | Compound X (% Inhibition @ 1µM) |
| AAK1 | 15 | 8 |
| ABL1 | 22 | 12 |
| AKT1 | >95 | 18 |
| AURKA | 8 | 5 |
| CDK2 | 11 | 9 |
| EGFR | 18 | 15 |
| ERK1 | 5 | 3 |
| JAK2 | 35 | 25 |
| MEK1 | 4 | 2 |
| PI3Kα | >90 | 10 |
| SRC | 28 | 19 |
| VEGFR2 | 45 | 33 |
Note: This data is illustrative and intended to serve as an example of how cross-reactivity data is presented. Actual results for this compound would need to be determined experimentally.
Experimental Protocols
Comprehensive cross-reactivity profiling relies on a combination of in vitro biochemical assays and cell-based target engagement studies. Below are detailed methodologies for key experiments.
In Vitro Kinase Profiling: Radiometric Assay
This biochemical assay is a gold standard for quantifying the inhibitory activity of a compound against a large panel of purified kinases.
-
Compound Preparation: Test compounds (e.g., this compound, Compound X) are serially diluted in DMSO to create a concentration range for IC50 determination, or prepared at a single concentration (e.g., 1 µM) for single-point screening.
-
Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and a buffer containing cofactors such as MgCl2 and ATP.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction mixtures are incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Washing: Unincorporated [γ-33P]ATP is removed by washing the filter membranes.
-
Detection: The amount of incorporated radiolabel on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the control (DMSO vehicle). For IC50 determination, the data is fitted to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context, providing evidence of a compound's interaction with its intended target and potential off-targets in a more physiologically relevant environment.
-
Cell Culture and Treatment: Cells expressing the target of interest are cultured to a suitable confluency. The cells are then treated with the test compound or vehicle control (DMSO) for a specified time.
-
Heating: The treated cells are subjected to a temperature gradient for a short period (e.g., 3 minutes). The binding of a ligand (the test compound) can stabilize the target protein, leading to a higher melting temperature.
-
Cell Lysis: After heating, the cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the soluble protein fraction from the aggregated proteins that have denatured due to the heat.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by a standard protein detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Workflows and Pathways
To aid in the conceptualization of the profiling process and the interpretation of its results, the following diagrams have been generated.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Hypothetical signaling pathway and off-target interaction.
In Vivo Validation of 2-Phenylquinolin-4-ol's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of 2-Phenylquinolin-4-ol's therapeutic potential. In the absence of direct in vivo data for this specific compound, this document leverages preclinical evidence from structurally related 2-phenyl-4-quinolone analogs and compares their potential efficacy against established therapeutic agents that target similar signaling pathways. The primary focus of this guide is on the potential anticancer effects of this compound, a prominent therapeutic area for quinoline derivatives.[1][2]
Proposed Mechanisms of Action for 2-Phenylquinoline Derivatives
The therapeutic effects of quinoline derivatives are often attributed to their interaction with key cellular pathways involved in cancer progression.[2] Two of the most relevant proposed mechanisms for 2-phenylquinoline analogs are the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the disruption of tubulin polymerization.
1. Inhibition of EGFR Signaling Pathway
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[2][3][4][5] In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression, leading to uncontrolled cell growth.[2][3][4][5] Structurally similar compounds to this compound have been suggested to act as inhibitors of this pathway. The diagram below illustrates the key components of the EGFR signaling cascade that could be targeted.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to 2-Phenylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 2-Phenylquinolin-4-ol and its derivatives have garnered significant attention due to their diverse biological activities. The efficient synthesis of this key intermediate is paramount for further drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a detailed examination of their methodologies, supported by experimental data, to aid researchers in selecting the most suitable pathway for their needs.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several classical named reactions, each with its own set of advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Niementowski Synthesis | Anthranilic acid, Acetophenone | High temperature (120-130°C) | Moderate | Several hours | Readily available starting materials, one-pot reaction. | High temperatures can lead to side products and limit substrate scope. |
| Conrad-Limpach Synthesis | Aniline, Ethyl benzoylacetate | Moderate temperature for condensation, high temperature for cyclization (~250°C) | High (can be >90%) | Two distinct steps, several hours overall | High yields, versatile for substituted anilines. | Requires very high temperatures for cyclization, often in specialized high-boiling solvents.[1][2] |
| Camps Cyclization | 2-Aminoacetophenone, Benzoyl chloride (multi-step) | Base (e.g., NaOH or KOH) | Good to High | Several hours | Milder conditions for the cyclization step compared to Conrad-Limpach. | Requires the synthesis of the N-acylaminoacetophenone precursor. |
| Friedländer Synthesis | 2-Aminobenzophenone, Acetaldehyde (or a compound with an α-methylene group) | Acid or base catalysis (e.g., p-TsOH, NaOH) | Good to High | 4-24 hours | High atom economy, convergent synthesis.[3][4][5][6] | Availability of substituted 2-aminobenzophenones can be a limitation.[5] |
Synthetic Pathways and Methodologies
This section details the core chemical transformations for each synthetic route, providing a deeper understanding of the underlying mechanisms.
Niementowski Quinoline Synthesis
The Niementowski synthesis is a direct method for producing 4-hydroxyquinolines from anthranilic acids and ketones or aldehydes.[7] For the synthesis of this compound, anthranilic acid is reacted with acetophenone at elevated temperatures.[7] The reaction is thought to proceed through the formation of a Schiff base, followed by an intramolecular condensation and subsequent dehydration to yield the final quinoline ring.[7]
Experimental Protocol: Niementowski Synthesis of this compound
-
A mixture of anthranilic acid (1 equivalent) and acetophenone (1.1 equivalents) is heated to 120-130°C.
-
The reaction is maintained at this temperature for 4-6 hours, with continuous stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solidified product is triturated with a suitable solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials.
-
The crude product is then collected by filtration and can be further purified by recrystallization from a solvent such as ethanol or acetic acid.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a two-step process that involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1][2][8] To synthesize this compound, aniline is reacted with ethyl benzoylacetate. The initial reaction, typically performed at a moderate temperature, forms a β-aminoacrylate intermediate. This intermediate is then heated to a high temperature (around 250°C) to induce cyclization and elimination of ethanol, yielding the 4-hydroxyquinoline product.[1][8]
Experimental Protocol: Conrad-Limpach Synthesis of this compound
-
Step 1: Formation of the β-Aminoacrylate Intermediate
-
Aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) are mixed, often with a catalytic amount of acid (e.g., a drop of concentrated HCl).
-
The mixture is stirred at room temperature or gently heated (e.g., to 100°C) for 1-2 hours.
-
The reaction is monitored by TLC for the disappearance of the starting materials.
-
The crude intermediate can be isolated by removal of any volatile components under reduced pressure and is often used in the next step without further purification.
-
-
Step 2: Thermal Cyclization
-
The crude β-aminoacrylate intermediate is added to a high-boiling inert solvent, such as mineral oil or diphenyl ether.
-
The mixture is heated to approximately 250°C with vigorous stirring.
-
The reaction is maintained at this temperature for 30-60 minutes.
-
After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.
-
The solid product is collected by filtration, washed with the hydrocarbon solvent, and then purified by recrystallization.
-
Camps Cyclization
The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to form a hydroxyquinoline. For the synthesis of this compound, the required starting material is N-(2-acetylphenyl)benzamide. This precursor can be synthesized by the acylation of 2-aminoacetophenone with benzoyl chloride. The subsequent base-mediated cyclization proceeds under relatively mild conditions.
Experimental Protocol: Camps Cyclization
-
Step 1: Synthesis of N-(2-acetylphenyl)benzamide
-
To a solution of 2-aminoacetophenone (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) is added benzoyl chloride (1.1 equivalents) dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude N-(2-acetylphenyl)benzamide, which can be purified by recrystallization.
-
-
Step 2: Cyclization to this compound
-
N-(2-acetylphenyl)benzamide is dissolved in an alcoholic solvent (e.g., ethanol) containing a base such as sodium hydroxide or potassium hydroxide.
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization.
-
Friedländer Synthesis
The Friedländer synthesis is a versatile and widely used method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4] For the synthesis of this compound, 2-aminobenzophenone can be condensed with a reagent that provides a two-carbon unit with a reactive methylene group, such as ethyl acetoacetate (which would lead to a 3-carboethoxy-2-phenylquinolin-4-ol intermediate requiring subsequent hydrolysis and decarboxylation) or, more directly, with acetaldehyde. The reaction can be catalyzed by either acids or bases.[4] A general protocol using 2-aminobenzophenone and a suitable ketone is described below.
Experimental Protocol: Friedländer Synthesis
-
In a round-bottom flask, 2-aminobenzophenone (1 equivalent) and a ketone with an α-methylene group (e.g., acetone, 1.2 equivalents) are dissolved in a suitable solvent like ethanol.
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide) is added to the mixture.
-
The reaction mixture is heated to reflux (typically 80-120°C) for a period ranging from 4 to 24 hours, depending on the substrates.[9]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then worked up, which may involve neutralization and extraction with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Benchmarking 2-Phenylquinolin-4-ol Derivatives Against the Standard-of-Care HDAC Inhibitor, Vorinostat (SAHA)
An Objective Comparison for Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, histone deacetylase (HDAC) inhibitors have emerged as a significant class of anticancer drugs. This guide provides a comparative analysis of a derivative of 2-Phenylquinolin-4-ol, specifically the 2-substituted phenylquinoline-4-carboxylic acid derivative known as D28, against the established standard-of-care HDAC inhibitor, Vorinostat (SAHA). This comparison is based on preclinical data investigating their potential as targeted cancer therapies.
Quantitative Performance Analysis
The following table summarizes the key performance metrics of compound D28 in comparison to Vorinostat (SAHA), focusing on HDAC inhibitory activity and downstream cellular effects.
| Parameter | Compound D28 | Vorinostat (SAHA) | Reference Cell Line |
| HDAC1 IC50 | > 100 µM | - | - |
| HDAC2 IC50 | > 100 µM | - | - |
| HDAC3 IC50 | 24.45 µM | - | - |
| HDAC6 IC50 | > 100 µM | - | - |
| Apoptosis Rate (1 µM) | 10.10% | 1.39% | K562 |
| Apoptosis Rate (2 µM) | 15.53% | 3.36% | K562 |
| Apoptosis Rate (4 µM) | 27.92% | 19.75% | K562 |
Data sourced from a study on 2-Phenylquinoline-4-Carboxylic Acid Derivatives as novel Histone Deacetylase Inhibitors.[1]
Signaling Pathway and Mechanism of Action
HDAC inhibitors exert their anticancer effects by preventing the deacetylation of histone proteins, leading to a more open chromatin structure (euchromatin). This allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, ultimately inducing cell cycle arrest and apoptosis. Compound D28 demonstrates selectivity for the HDAC3 enzyme, whereas Vorinostat is a pan-HDAC inhibitor. This selective inhibition may offer a more targeted therapeutic approach with a potentially different side-effect profile.
Experimental Protocols
The data presented in this guide are derived from specific in vitro assays designed to quantify enzyme inhibition and cellular apoptosis.
1. HDAC Inhibitory Assay:
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific HDAC enzyme by 50% (IC50).
-
Methodology:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, and 6) were used.
-
The assay was performed using a commercially available fluorometric HDAC assay kit.
-
Enzymes were incubated with a fluorogenic substrate and varying concentrations of the test compound (e.g., D28).
-
The reaction was stopped, and the fluorescence was measured using a microplate reader.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cellular Apoptosis Assay:
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a test compound.
-
Methodology:
-
Human chronic myelogenous leukemia cells (K562) were cultured under standard conditions.
-
Cells were seeded and treated with various concentrations (1.0, 2.0, and 4.0 µM) of compound D28 or Vorinostat (SAHA) for 24 hours. A control group received no treatment.[1]
-
Post-treatment, cells were harvested, washed, and stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
The stained cells were analyzed by flow cytometry.
-
The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive) was quantified.[1]
-
Summary and Future Directions
The preclinical data indicates that the 2-phenylquinoline derivative D28 is a selective inhibitor of HDAC3.[1] When benchmarked against the pan-HDAC inhibitor Vorinostat (SAHA), D28 induced a higher rate of apoptosis in K562 leukemia cells at equivalent concentrations.[1] This suggests that selective HDAC3 inhibition may be a promising strategy for certain malignancies.
Researchers and drug development professionals should consider these findings as a basis for further investigation. Future studies should aim to elucidate the full off-target profile of D28, evaluate its efficacy in in vivo models, and explore its therapeutic potential in cancers where HDAC3 is known to be a key driver of disease progression. The enhanced apoptotic effect at lower concentrations compared to a standard-of-care drug warrants a deeper exploration of this compound class.[1]
References
Crystallographic Analysis Confirms Non-Covalent Binding of 2-Phenylquinolin-4-ol to Human Rhinovirus 3C Protease, Offering a Scaffold for Novel Antiviral Development
A detailed crystallographic study of 2-Phenylquinolin-4-ol in complex with Human Rhinovirus (HRV) 3C Protease has confirmed its non-covalent binding mode within the enzyme's active site. This finding, elucidated from the Protein Data Bank (PDB) entry 2XYA, provides a structural basis for the development of novel anti-rhinovirus agents. Comparison with established covalent inhibitors, such as Rupintrivir and SG85, highlights key differences in the mechanism of action and offers opportunities for designing new classes of HRV 3C Protease inhibitors with potentially improved pharmacological profiles.
Human Rhinovirus is the primary causative agent of the common cold, and its 3C protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. The crystal structure of HRV 3C Protease in complex with this compound reveals that the inhibitor occupies the substrate-binding pocket of the enzyme. The binding is characterized by a series of non-covalent interactions, including hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site. A detailed analysis of the binding interactions from the primary publication associated with PDB entry 2XYA is crucial for a comprehensive understanding.
In contrast to the reversible, non-covalent inhibition of this compound, other well-characterized inhibitors of HRV 3C Protease, such as Rupintrivir (AG7088) and SG85, act as irreversible covalent inhibitors. These compounds typically feature a reactive "warhead," often a Michael acceptor, that forms a covalent bond with the catalytic cysteine residue (Cys147) in the active site of the protease, leading to its permanent inactivation.
Comparative Analysis of Inhibitor Binding and Potency
A comparative overview of this compound and its alternatives is presented below, summarizing their binding characteristics and inhibitory activities against HRV 3C Protease.
| Inhibitor | PDB Code | Binding Mode | Target Enzyme | IC50/EC50 |
| This compound | 2XYA | Non-covalent | Human Rhinovirus 3C Protease | Data not available in initial searches |
| Rupintrivir (AG7088) | 1CQQ, 6KU8, 3SJO | Covalent | Human Rhinovirus 3C Protease | EC50 = 5 nM; Mean EC50 = 0.023 µM against a panel of 48 HRV serotypes[1][2] |
| SG85 | Not specified | Covalent | Human Rhinovirus 3C Protease | EC50 ≈ 60 nM against HRV-14; Median EC50 = 0.04 µM against representative RV-A and -B serotypes[3][4] |
Experimental Methodologies
Crystallization of Rhinovirus 3C Protease with Inhibitors:
A general protocol for obtaining crystals of HRV 3C Protease in complex with an inhibitor involves the following steps. Purified recombinant HRV 3C Protease is incubated with a molar excess of the inhibitor. The complex is then subjected to crystallization screening using various techniques, such as hanging-drop or sitting-drop vapor diffusion. Crystallization conditions, including precipitant concentration, pH, and temperature, are optimized to obtain diffraction-quality crystals. For the specific crystallization of the 2XYA structure, serotype 2 human rhinovirus 3C protease was incubated with a 3-fold molar excess of the compound in the presence of 2% (vol/vol) DMSO for 24 hours at 4°C. The complex was then concentrated and used for crystallization trials.
In Vitro Protease Inhibition Assay:
The inhibitory activity of compounds against HRV 3C Protease is typically determined using an in vitro enzymatic assay. The assay measures the cleavage of a specific peptide substrate by the protease in the presence and absence of the inhibitor. The extent of inhibition is quantified by monitoring the decrease in the rate of substrate cleavage, often through a fluorescence or colorimetric readout. From this data, the half-maximal inhibitory concentration (IC50) or other kinetic parameters can be determined. For instance, the antiviral activity of Rupintrivir was evaluated in H1-HeLa and MRC-5 cell protection assays against a panel of 48 different HRV serotypes.[1][2]
Visualizing the Path to Inhibition
The following diagrams illustrate the experimental workflow for confirming the binding mode of an inhibitor and the general signaling pathway affected by HRV 3C Protease inhibition.
The elucidation of the non-covalent binding mode of this compound to HRV 3C Protease provides a valuable starting point for structure-based drug design. Further optimization of this scaffold could lead to the development of potent and selective inhibitors with improved pharmacokinetic properties compared to covalent inhibitors, offering a promising new avenue for the treatment of the common cold.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3C Protease of Enterovirus 68: Structure-Based Design of Michael Acceptor Inhibitors and Their Broad-Spectrum Antiviral Effects against Picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enterovirus 3C protease inhibitor SG85 efficiently blocks rhinovirus replication and is not cross-resistant with rupintrivir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Phenylquinolin-4-ol and Its Analogues in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 2-Phenylquinolin-4-ol serves as a crucial starting point for the development of potent therapeutic agents. This guide provides a head-to-head comparison of this compound and its key analogues, focusing on their anticancer and antiviral properties. The information presented is a synthesis of available preclinical data, intended to guide further research and drug discovery efforts.
Overview of Compared Compounds
The compounds under comparison are this compound and its structurally related analogues, primarily 6-Chloro-2-phenylquinolin-4-ol and derivatives of 2-Phenylquinoline-4-carboxylic acid. The core structure, a phenyl group at the 2-position of the quinoline ring, is a shared feature, with variations in substitutions on the quinoline and phenyl rings influencing their biological activity.
Comparative Biological Activity
The following tables summarize the available quantitative data on the biological performance of these compounds. It is important to note that the data is collated from different studies and, therefore, the experimental conditions may not be identical, which should be considered when making direct comparisons.
Anticancer Activity
The anticancer potential of this compound analogues has been evaluated against various cancer cell lines, primarily through the MTT assay, which measures cell viability.
Table 1: Anticancer Activity (IC50 in µM) of this compound Analogues
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) | HCT-116 (Colon) | 5.3 | [1][2] |
| Caco-2 (Colon) | 17.0 | [1][2] | |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) | HCT-116 (Colon) | 4.9 | [1][2] |
| Caco-2 (Colon) | 18.9 | [1][2] | |
| 7-Chloro-2-phenylquinolin-4-ol (Estimated) | A549 (Lung) | 5.0 - 15.0 | [3] |
| MCF-7 (Breast) | 2.0 - 10.0 | [3] |
Note: Data for this compound was not available in the reviewed literature for a direct comparison.
Anti-Hepatitis B Virus (HBV) Activity
Derivatives of 6-Chloro-2-phenylquinolin-4-ol have shown promising activity in inhibiting HBV replication.
Table 2: Anti-HBV Activity of 6-Chloro-2-phenylquinolin-4-ol Derivatives
| Compound ID | Modification | HBsAg Secretion IC50 (mM) | HBeAg Secretion IC50 (mM) | HBV DNA Replication IC50 (mM) | Reference |
| 44 | R = 2-hydroxyethyl | 0.010 | 0.026 | 0.045 | [4] |
Histone Deacetylase (HDAC) Inhibition
Derivatives of 2-Phenylquinoline-4-carboxylic acid have been investigated as inhibitors of HDACs, which are promising targets for cancer therapy.
Table 3: HDAC Inhibition (IC50 in µM) by 2-Phenylquinoline-4-carboxylic Acid Derivatives
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | Reference |
| D28 | >100 | >100 | 24.45 | >100 | [5][6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HCT-116, Caco-2)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC50 value by plotting a dose-response curve.[1][7]
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay determines the inhibitory activity of compounds on HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate
-
Developer solution
-
Stop solution (e.g., Trichostatin A)
-
96-well black microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC Assay Buffer, test compound, and diluted HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop and Develop: Add the Developer solution to stop the reaction and initiate the fluorescent signal.
-
Final Incubation: Incubate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence with an excitation at 355-360 nm and emission at 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Visualizations
Proposed Inhibition of the PI3K/AKT Signaling Pathway
Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound analogues.
Generalized Workflow for In Vitro Anticancer Activity Screening
Caption: A generalized workflow for determining in vitro anticancer activity using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Potential of 2-Phenylquinolin-4-ol Derivatives: A Comparative Guide to Their Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. The 2-phenylquinolin-4-ol scaffold has emerged as a promising pharmacophore, demonstrating a wide range of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antimicrobial, and histone deacetylase (HDAC) inhibitory properties. Experimental data is presented in a clear, comparative format, alongside detailed methodologies for key assays to support further research and development in this exciting area.
The foundational this compound structure, existing in tautomeric equilibrium with 2-phenylquinolin-4-one, offers multiple sites for chemical modification. These modifications significantly influence the biological activity of the resulting derivatives, a principle central to SAR studies. Key positions for substitution include the phenyl ring, the quinoline core, and the hydroxyl group at position 4, allowing for the fine-tuning of therapeutic properties.
Anticancer Activity: A Battle on Multiple Fronts
Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the targeting of G-quadruplexes, specialized nucleic acid structures that play a role in cancer cell proliferation.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and comparator drugs against several human cancer cell lines.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-phenylquinolin-4-ol | 6-Chloro | A549 (Lung) | 15.2 | [1] |
| MCF-7 (Breast) | 10.8 | [1] | ||
| HCT116 (Colon) | 12.5 | [1] | ||
| D28 (HDAC Inhibitor) | 2-(p-fluorophenyl)quinolin-4-carboxylic acid derivative with hydroxamic acid | K562 (Leukemia) | 1.02 | [2][3] |
| U266 (Myeloma) | 1.08 | [3] | ||
| MCF-7 (Breast) | 5.66 | [2][3] | ||
| A549 (Lung) | 2.83 | [3] | ||
| 13a (G-Quadruplex Ligand) | 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline | HeLa (Cervical) | 0.50 | [4] |
| Doxorubicin (Standard Drug) | - | A549 (Lung) | 0.8 | [1] |
| MCF-7 (Breast) | 1.2 | [1] | ||
| HCT116 (Colon) | 0.9 | [1] | ||
| SAHA (Vorinostat - HDAC Inhibitor) | - | K562 (Leukemia) | 1.55 | [2][3] |
| MCF-7 (Breast) | 5.77 | [5] |
Structure-Activity Relationship Insights:
-
Substitution on the Quinoline Ring: The presence of a chlorine atom at the 6-position of the quinoline core has been shown to enhance anticancer activity.[6]
-
Modifications at the 4-position: Conversion of the 4-hydroxyl group to amines or other functionalities can significantly impact cytotoxicity.
-
Phenyl Ring Substituents: The nature and position of substituents on the 2-phenyl ring play a crucial role in modulating anticancer potency. For instance, in the context of HDAC inhibition, difluoro-substitution was found to be conducive to activity, while chloro or methoxy substitutions decreased potency.[7][8]
-
Side Chains: The addition of aminomethylphenyl side chains, particularly at the 2 and 4 positions, has been explored for targeting G-quadruplexes, with the linker length and terminal amine groups influencing activity.[9]
Antimicrobial Activity: Combating Bacterial Resistance
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. 2-Phenylquinoline derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values of selected 2-phenylquinoline derivatives against various bacterial strains.
| Compound | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a4 | 2-phenyl-quinoline-4-carboxylic acid derivative | Staphylococcus aureus | 64 | [10][11] |
| 5a7 | 2-phenyl-quinoline-4-carboxylic acid derivative | Escherichia coli | 128 | [10][11] |
| Ampicillin (Standard Drug) | - | Staphylococcus aureus | - | [11] |
| Gentamicin (Standard Drug) | - | Escherichia coli | - | [11] |
Structure-Activity Relationship Insights:
-
Structural modifications of the 2-phenyl-quinoline-4-carboxylic acid core have been shown to increase antibacterial activity compared to the parent compound.
-
The lipophilicity of the compounds, influenced by various substitutions, appears to correlate with their antibacterial efficacy.[10]
Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Therapy
HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition has emerged as a key strategy in cancer therapy. Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent HDAC inhibitors.
Comparative HDAC Inhibition Data
The following table summarizes the IC50 values of representative 2-phenylquinoline-based HDAC inhibitors against different HDAC isoforms.
| Compound | HDAC Isoform | IC50 (µM) | Reference |
| D28 | HDAC3 | 24.45 | [3][7][8] |
| HDAC1, 2, 6 | No inhibition | [3][7][8] | |
| D29 | HDAC1 | 32.59 | [2][3] |
| HDAC2 | 183.5 | [2][3] | |
| HDAC3 | 0.477 | [2][3] | |
| HDAC6 | >1000 | [2][3] | |
| SAHA (Vorinostat - Pan-HDAC inhibitor) | - | - | [2][3] |
Structure-Activity Relationship Insights:
-
The introduction of a 2-substituted phenylquinoline-4-carboxylic acid group serves as an effective "cap" moiety for HDAC inhibitors.[7][8]
-
The nature of the zinc-binding group (ZBG) is critical for activity and selectivity. For instance, replacing a hydroxamic acid (in D28) with a hydrazide (in D29) significantly improved potency and selectivity for HDAC3.[2][3]
-
Substitutions on the phenyl ring influence HDAC inhibitory potency, with difluoride substitution being favorable.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific HDAC enzyme.
-
Reagent Preparation: Prepare serial dilutions of the test compound and the recombinant HDAC enzyme in an assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound (or vehicle control), and the diluted HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Reaction Initiation: Add a fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Development: Add a developer solution to stop the HDAC reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
Visualizing the Path Forward: Workflows and Pathways
To further clarify the experimental processes and the biological context of this compound derivatives, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Docking Analysis of 2-Phenylquinolin-4-ol and Its Analogs Against Various Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Among these, 2-phenylquinolin-4-ol and its analogs have garnered significant interest as potential therapeutic agents. This guide provides a comparative overview of molecular docking studies, offering insights into the binding affinities and interaction patterns of these compounds with various protein targets. The data presented herein is compiled from multiple studies to serve as a valuable resource for researchers in drug design and development.
Quantitative Comparison of Binding Affinities
Molecular docking simulations are pivotal in predicting the binding mode and affinity of a ligand to a protein target. The docking score, typically expressed in kcal/mol, estimates the binding free energy, with lower scores indicating a more favorable interaction. The following table summarizes the docking scores of this compound derivatives and other known ligands against several key protein targets.
| Compound/Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| 2-(4-phenylquinolin-2-yl)phenol derivative 4d | PPARγ | - | -7.4 | [2] |
| 2-(4-phenylquinolin-2-yl)phenol derivative 4e | PPARγ | - | -7.2 | [2] |
| 2-(4-phenylquinolin-2-yl)phenol derivative 4f | PPARγ | - | -7.6 | [2] |
| Rosiglitazone (Standard) | PPARγ | - | -6.4 | [2] |
| Pioglitazone (Standard) | PPARγ | - | -7.9 | [2] |
| Quinoline-Thiazole Hybrid 1g | BCR-ABL Tyrosine Kinase | 3QRJ | -8.9 | [1] |
| Rebastinib (Standard) | BCR-ABL Tyrosine Kinase | 3QRJ | -17.3 | [1] |
| Thiopyrano[2,3-b]quinoline | CB1a | 2IGR | -5.3 | [1] |
| Compound 4 (a quinoline derivative) | CB1a | 2IGR | -6.1 | [1] |
| 4-hydroxy-1-phenyl-2(1H)-quinolone derivative IVg | EGFR Tyrosine Kinase | 1M17 | -137.813 (MolDock Score) | [3] |
| Imatinib (Standard) | EGFR Tyrosine Kinase | 1M17 | -119.354 (MolDock Score) | [3] |
| Quinolone derivative 4 | HIV Reverse Transcriptase | 4I2P | -10.67 | [4] |
| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | - | [4] |
| Elvitegravir (Standard) | HIV Reverse Transcriptase | 4I2P | - | [4] |
Experimental Protocols: A Typical Molecular Docking Workflow
The methodologies employed in molecular docking are critical for generating reliable and reproducible results. The following protocol outlines a standard workflow based on practices reported in the cited literature.[1][4][5]
1. Ligand Preparation:
-
The two-dimensional (2D) structures of the this compound derivatives and known ligands are drawn using chemical drawing software.
-
These 2D structures are then converted into three-dimensional (3D) models.
-
Energy minimization of the 3D structures is performed using a suitable force field, such as the Merck Molecular Force Field (MMFF94), to obtain stable conformations.[1]
-
The finalized ligand structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock).
2. Protein Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[1]
-
The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues.
-
The protein's energy is minimized to relieve any steric clashes and to optimize its geometry.[1]
3. Docking Simulation:
-
Software: A variety of software packages can be utilized for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1][6]
-
Grid Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking process. The dimensions and center of the grid are crucial parameters that can significantly impact the results.[1]
-
Docking Algorithm: The docking program systematically explores various conformations and orientations of the ligand within the defined grid box. For each pose, the software calculates a docking score, which represents the predicted binding affinity. The algorithm aims to identify the pose with the lowest energy score, corresponding to the most stable binding mode.[1]
4. Analysis of Results:
-
Binding Affinity: The docking score is the primary metric used to estimate the binding affinity of the ligand for the protein.
-
Interaction Analysis: The best-ranked pose is visualized to analyze the specific molecular interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.[7][8]
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a generalized workflow for comparative molecular docking studies and a key signaling pathway often targeted by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Phenylquinolin-4-ol
It is crucial to conduct a site-specific risk assessment and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| Activity | Required PPE |
| Routine Handling & Preparation | - Nitrile gloves (or other chemical-resistant gloves)- Laboratory coat- Safety glasses with side shields |
| Weighing & Transfer of Solids | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield (recommended)- Use of a chemical fume hood or ventilated balance enclosure is essential. |
| Accidental Spills or Releases | - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate prefilter- Chemical-resistant gloves- Chemical splash goggles- Long-sleeved shirt and long pants- Shoes and socks |
Step-by-Step Disposal Protocol
The proper disposal of 2-Phenylquinolin-4-ol and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1]
-
Pre-Disposal Preparation:
-
Information Review: All personnel must review available safety information and this guide before handling the compound for disposal.[1]
-
Area Designation: Designate a specific, well-ventilated area for waste handling, preferably within a chemical fume hood.[1]
-
Waste Container Labeling: Prepare a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the chemical name (this compound) and any known hazard classifications.
-
-
Disposal of Unused Compound:
-
Unused or waste this compound should be disposed of as hazardous chemical waste.[1]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Place the chemical in the designated hazardous waste container, ensuring the container is sealed properly.
-
Crucially, do not dispose of this compound down the drain or in regular trash. [1]
-
-
Disposal of Contaminated Labware:
-
Glassware, pipette tips, etc.: Rinse contaminated labware with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.[1]
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste in a separate, appropriately labeled container.[1]
-
After rinsing, the labware can be washed according to standard laboratory procedures. Heavily contaminated disposable items should be disposed of as solid hazardous waste.[1]
-
-
Disposal of Contaminated PPE:
-
Final Disposal:
-
Store the sealed hazardous waste containers in a designated, secure area until they are collected by a licensed hazardous waste disposal company.
-
Dispose of the contents and the container at an approved waste disposal plant, following all local, state, and federal regulations.[2]
-
Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Personal protective equipment for handling 2-Phenylquinolin-4-ol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, operational, and disposal information for the handling of 2-Phenylquinolin-4-ol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves such as Nitrile, Neoprene, or Butyl rubber.[1] | Prevents skin contact with the chemical. Given the absence of specific breakthrough time data for this compound, gloves should be inspected before each use and replaced immediately after contamination or signs of degradation. For prolonged or immersive contact, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Protects eyes and face from accidental splashes of the chemical in solid or solution form. |
| Skin and Body Protection | A laboratory coat is required. For larger quantities or when there is a potential for significant dust generation, chemical-resistant coveralls should be worn. | Provides a barrier against skin contact with the chemical. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of aerosol or dust generation, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] | Minimizes the risk of inhalation, which can cause respiratory irritation.[3] |
Quantitative Glove Resistance Data (for Quinoline as a surrogate)
| Glove Material | Thickness | Breakthrough Time (minutes) | Protection Level |
| Nitrile | ~5 mil | > 15 (for splash protection) | Short-term splash protection |
| Neoprene | Not Specified | > 30[4] | Good for intermittent contact |
| Butyl | Not Specified | > 480 | Excellent for prolonged contact |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure risk.
-
Preparation:
-
Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Ensure a calibrated chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning PPE:
-
Put on all required personal protective equipment as specified in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.
-
Use a spatula or other appropriate tools to handle the solid chemical, avoiding the creation of dust.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Work:
-
Perform all reactions and manipulations involving this compound inside a chemical fume hood.
-
Keep containers of the chemical tightly closed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Properly doff and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated items like weighing paper and pipette tips, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and compatible hazardous waste container. The container should be clearly labeled with the chemical name and all other components of the solution.
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable PPE in a designated hazardous waste container.
-
-
Waste Storage:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Never dispose of this compound down the drain or in the regular trash.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.
Workflow for Handling and Disposal of this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. 2-Phenyl-4-oxohydroquinoline | C15H11NO | CID 161091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
